molecular formula C7H6Cl2N2O B109879 1-(3,4-Dichlorophenyl)urea CAS No. 2327-02-8

1-(3,4-Dichlorophenyl)urea

Cat. No.: B109879
CAS No.: 2327-02-8
M. Wt: 205.04 g/mol
InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)urea is a critical standard and metabolite in environmental science and agrochemical research, primarily arising from the microbial and environmental degradation of the widely used phenylurea herbicide diuron . Its formation and subsequent breakdown are central to understanding the environmental fate and bioremediation of diuron, a persistent water and soil pollutant . Researchers utilize this compound to trace degradation pathways in soil and aquatic systems, where it is often a major metabolite before further transformation into 3,4-dichloroaniline . Studies on specific bacterial and fungal strains, such as Arthrobacter and Mortierella , leverage this compound to elucidate the enzymatic mechanisms and genes responsible for the breakdown of urea-based herbicides . In ecotoxicology, this metabolite is vital for assessing the overall impact and persistence of diuron in the environment, helping to evaluate potential long-term effects on non-target organisms and shaping regulatory decisions . Its role in the decomposition process makes it an indispensable reference material for analytical methods, enabling the accurate monitoring and quantification of diuron's degradation in complex environmental samples .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)urea
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InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYESCLHCWJKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041468
Record name N-(3,4-Dichlorophenyl)urea
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2327-02-8
Record name N-(3,4-Dichlorophenyl)urea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3,4-dichlorophenyl)-
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Record name N-(3,4-Dichlorophenyl)urea
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Record name (3,4-Dichlorophenyl)urea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)urea (Diuron)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-(3,4-Dichlorophenyl)urea, a compound commonly known as Diuron (B1670789). Diuron is a significant molecule in agrochemicals and has been studied for other potential biological activities. This document outlines the primary synthetic route, furnishes detailed experimental protocols derived from established literature, and presents key quantitative data in a structured tabular format for comparative analysis. A visual representation of the synthesis pathway is also provided to facilitate a clear understanding of the chemical transformation.

Introduction

This compound, or Diuron, is a phenylurea derivative with the chemical formula C₉H₁₀Cl₂N₂O.[1] It is widely recognized for its herbicidal properties, functioning by inhibiting photosynthesis in target plant species.[2] The synthesis of Diuron is a critical process for the agricultural industry and a subject of interest for organic chemists and researchers in related fields. Understanding the synthetic pathways, reaction conditions, and resulting yields is paramount for efficient and scalable production. This guide focuses on the most common and industrially relevant synthesis method.

Primary Synthesis Pathway

The most prevalent and commercially viable method for the synthesis of this compound is a two-step process. The first step involves the formation of a 3,4-dichlorophenyl isocyanate intermediate from 3,4-dichloroaniline (B118046). This is followed by the reaction of the isocyanate with dimethylamine (B145610) to yield the final product, Diuron.[2]

An alternative, though less detailed in the reviewed literature for this specific compound, involves the direct reaction of 3,4-dichloroaniline with urea (B33335).

Pathway 1: Isocyanate Route

This pathway is the cornerstone of industrial Diuron production. It begins with the conversion of 3,4-dichloroaniline to 3,4-dichlorophenyl isocyanate, typically through a reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[2][3] The resulting isocyanate is a highly reactive intermediate that readily undergoes nucleophilic addition with dimethylamine to form the stable urea linkage.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the isocyanate pathway, based on information from various sources.

Synthesis of 3,4-Dichlorophenyl Isocyanate from 3,4-Dichloroaniline
  • Materials:

    • 3,4-Dichloroaniline

    • Phosgene (or triphosgene)[2][3]

    • Inert solvent (e.g., toluene, o-dichlorobenzene)[4]

    • Catalyst (optional, e.g., tertiary amines like triethylamine)[3]

  • Procedure:

    • Dissolve 3,4-dichloroaniline in an appropriate inert solvent within a reaction vessel equipped with a stirrer, condenser, and gas inlet.

    • Introduce phosgene gas or a solution of triphosgene into the reaction mixture. The reaction is typically carried out at a controlled temperature.[3][4]

    • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting material.

    • Upon completion, the excess phosgene and solvent are typically removed by distillation to yield crude 3,4-dichlorophenyl isocyanate. This intermediate is often used directly in the next step without further purification.[3]

Synthesis of this compound (Diuron) from 3,4-Dichlorophenyl Isocyanate and Dimethylamine
  • Materials:

    • 3,4-Dichlorophenyl isocyanate

    • Dimethylamine (gas or liquid)[4][5][6]

    • Organic solvent (e.g., toluene, xylene, dichloromethane, tetrahydrofuran)[3][6][7]

  • Procedure:

    • Dissolve the crude 3,4-dichlorophenyl isocyanate from the previous step in a suitable organic solvent in a reactor.

    • Introduce dimethylamine into the reactor. This can be in the form of dimethylamine gas bubbled through the solution or as liquid dimethylamine added dropwise.[4][5][6]

    • The reaction is exothermic and may require cooling to maintain the desired temperature. The reaction temperature is typically controlled between 45-70°C.[3]

    • The reaction is carried out with stirring for a period of 2 to 2.5 hours.[3][6]

    • The completion of the reaction can be monitored by checking for the disappearance of the isocyanate peak using infrared (IR) spectroscopy or by monitoring the pH of the reaction mixture, which should reach a value of 8-9.[3]

    • Upon completion, the reaction mixture is cooled, and the solid Diuron product precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a solvent to remove any unreacted starting materials and by-products, and then dried to obtain the final product.[3][6][7]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound from various sources, providing a comparative overview of reaction conditions and outcomes.

Parameter Example 1 Example 2 Example 3 Example 4 Example 5
Starting Material 3,4-Dichlorophenyl isocyanate3,4-Dichlorophenyl isocyanate3,4-Dichlorophenyl isocyanate3,4-Dichlorophenyl isocyanate3,4-Dichlorophenyl isocyanate
Reagent Dimethylamine gasLiquid dimethylamineDimethylamine gasDimethylamine gasDimethylamine gas
Solvent TolueneXyleneTolueneDichloromethaneTetrahydrofuran
Temperature 45-70°C30-35°C60°C45-70°C45-70°C
Pressure Not Specified0.8 MPaNot SpecifiedNot SpecifiedNot Specified
Reaction Time 2 hours1 hour2.5 hours2 hours2 hours
Yield 98.7%98.5%97.3%98.5%98.1%
Purity Not Specified99%99.0%Not SpecifiedNot Specified
Reference [3][6][6][3][3]

Visualization

The following diagram illustrates the primary synthesis pathway of this compound.

Synthesis_Pathway cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation A 3,4-Dichloroaniline C 3,4-Dichlorophenyl isocyanate A->C + B Phosgene (or Triphosgene) B->C E This compound (Diuron) C->E + D Dimethylamine D->E

References

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)urea (CAS: 2327-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)urea, a chemical compound primarily recognized as a metabolite of the herbicide Diuron.[1][2][3] This document details its chemical and physical properties, provides a detailed synthesis protocol, and elucidates its mechanism of action as a potent inhibitor of photosynthesis. The guide is intended to serve as a valuable resource for professionals in research and development, offering structured data, experimental methodologies, and visual representations of its biological interactions.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[4] It is a member of the phenylurea class of compounds and is characterized by a urea (B33335) group substituted with a 3,4-dichlorophenyl moiety.[2][3] The compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2327-02-8[5]
Molecular Formula C₇H₆Cl₂N₂O[3][4]
Molecular Weight 205.04 g/mol [2][4]
Melting Point 155.6-156.3 °C[3][4]
Boiling Point 302.2 ± 32.0 °C (Predicted)[1][4]
Density 1.534 g/cm³[4][6]
pKa 13.45 ± 0.70 (Predicted)[1][4]
XLogP3 2.6[2][3]
Solubility Slightly soluble in DMSO and Methanol[1][4]

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline (B118046) with an isocyanate or by the reaction of 3,4-dichloroaniline hydrochloride with urea. The former method, utilizing an isocyanate, is a common and straightforward approach for creating N,N'-disubstituted ureas.

Experimental Protocol: Synthesis from 3,4-Dichlorophenyl Isocyanate and Ammonia (B1221849)

This protocol describes a general and reliable method for the synthesis of arylureas adapted for this compound.

Materials:

  • 3,4-Dichlorophenyl isocyanate

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorophenyl isocyanate (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.

  • Amine Addition: Slowly add a stoichiometric amount of ammonia (aqueous solution or bubble ammonia gas) to the stirred isocyanate solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 10% sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, and its parent compound Diuron, is the inhibition of photosynthesis.[7] It acts as a specific and sensitive inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[7][8]

The compound blocks the electron flow from the primary quinone electron acceptor (Qₐ) to the secondary quinone electron acceptor (Qₑ) at the Qₑ binding site on the D1 protein of PSII.[9][10] This interruption prevents the re-oxidation of Qₐ⁻, effectively halting the linear electron transport from water to NADP⁺ and consequently inhibiting oxygen evolution and the production of ATP and NADPH.[7][8]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ P680->O2 QA QA Pheo->QA e⁻ QB QB QA->QB e⁻ Cytb6f Cyt b6f QB->Cytb6f e⁻ Light Light (Photon) Light->P680 H2O 2H₂O H2O->P680 e⁻ Inhibitor This compound Inhibitor->QB Blocks e⁻ transfer

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Studying Photosynthetic Inhibition

The following workflow outlines a general procedure for assessing the inhibitory effect of this compound on photosynthetic activity in isolated chloroplasts or algal cultures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis A Isolate Chloroplasts or Culture Algae C Incubate Samples with Varying Inhibitor Concentrations A->C D Control (DMSO only) A->D B Prepare this compound Stock Solution (in DMSO) B->C E Measure Photosynthetic Activity (e.g., Oxygen Evolution, Chlorophyll Fluorescence) C->E D->E F Determine IC₅₀ Value E->F G Compare with Control E->G

Caption: General workflow for assessing the inhibitory effects on photosynthesis.

Toxicology and Safety

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] It is also considered to have potential for aquatic toxicity.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Toxicological Data

EndpointValue/ObservationSpeciesSource
Acute Oral Toxicity Harmful if swallowed (H302)N/A[3]
Skin Irritation Causes skin irritation (H315)N/A[2]
Eye Irritation Causes serious eye irritation (H319)N/A[2]
Aquatic Toxicity High potential for toxicity to sensitive aquatic organismsAquatic organisms[11]

Applications in Research

Due to its specific mechanism of action, this compound and its parent compound Diuron are widely used in plant physiology and ecotoxicology research. Key applications include:

  • Studying Photosynthetic Electron Transport: Its precise inhibition of the Qₐ to Qₑ electron flow makes it an invaluable tool for investigating the dynamics of Photosystem II.

  • Herbicide Research: As a metabolite of a commercial herbicide, it is studied to understand the environmental fate, degradation pathways, and metabolic breakdown of phenylurea herbicides.

  • Ecotoxicological Studies: It serves as a marker analyte in environmental samples to assess the contamination and impact of Diuron-based herbicides on ecosystems.

Conclusion

This compound, with its well-defined chemical properties and specific biological activity, represents a significant compound for researchers in various scientific disciplines. This guide has provided a consolidated resource of its key characteristics, synthesis, and mechanism of action. The structured data and visual diagrams are intended to facilitate a deeper understanding and further investigation of this compound in both fundamental and applied research settings.

References

A Comprehensive Guide to the Synonyms, Identifiers, and Analysis of 1-(3,4-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3,4-Dichlorophenyl)urea, a compound widely known in scientific literature by its common name, Diuron (B1670789). This document consolidates its various synonyms, chemical identifiers, and key quantitative properties. Furthermore, it details common experimental protocols for its synthesis and analysis, offering a valuable resource for professionals in research and development.

Introduction to this compound (Diuron)

This compound, most commonly referred to as Diuron, is a substituted urea (B33335) herbicide introduced in 1954.[1] It is used extensively in agriculture to control a wide variety of annual and perennial broadleaf and grassy weeds in numerous crops and non-crop areas.[2] Its primary mechanism of action is the inhibition of photosynthesis.[1][3] Diuron blocks the plastoquinone (B1678516) binding site on the D1 protein of the photosystem II (PSII) complex, which interrupts the photosynthetic electron transport chain and prevents the conversion of light energy into the chemical energy (ATP and NADPH) necessary for plant growth.[1][4] Due to its widespread use, robust methods for its synthesis, detection, and quantification are critical for environmental monitoring and toxicological studies.

Synonyms and Chemical Identifiers

The compound is referenced by a multitude of names and identifiers in scientific papers, regulatory documents, and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3,4-dichlorophenyl)-1,1-dimethylurea.[5][6] A comprehensive list of synonyms, trade names, and official identifiers is provided below for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Reference(s)
Common Name Diuron [1][6]
Abbreviation DCMU [1][7]
IUPAC Name 3-(3,4-dichlorophenyl)-1,1-dimethylurea [5][6]
CAS Registry Number 330-54-1 [6][7]
EC Number 206-354-4 [1]
PubChem CID 3120 [5][6][8]
ChemSpider ID 3008 [5]
RTECS Number YS8925000 [1]
Other Chemical Names N'-(3,4-Dichlorophenyl)-N,N-dimethylurea [1][6][9]
1,1-Dimethyl-3-(3,4-dichlorophenyl)urea [5][6]
1-(3,4-Dichlorophenyl)-3,3-dimethylurea [5][6]

| Selected Trade Names | Karmex, Direx, Duran, Vonduron, Dailon, Cekiuron |[5][6][10] |

Table 2: Key Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₉H₁₀Cl₂N₂O [5][7]
Molecular Weight 233.09 g/mol [1][7]
Appearance White, odorless, crystalline solid [1][3][6]
Melting Point 158 °C (316 °F; 431 K) [1]
Water Solubility 42 mg/L [1]

| Vapor Pressure | 2 x 10⁻⁹ mmHg (at 20°C) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of Diuron. Below are outlines of established protocols.

A common method for the commercial production of Diuron involves a multi-step chemical synthesis.[8] The process begins with the reaction of 3,4-dichloroaniline (B118046) with phosgene (B1210022) (or a safer phosgene substitute like triphosgene) to generate a 3,4-dichlorophenyl isocyanate intermediate.[8] This highly reactive isocyanate is then treated with dimethylamine (B145610) to yield the final Diuron product.[8]

Key Steps:

  • Isocyanate Formation: 3,4-dichloroaniline is reacted with phosgene. This step must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

  • Urea Formation: The resulting 3,4-dichlorophenyl isocyanate is not isolated but is reacted in situ with an excess of dimethylamine.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or isopropanol, to yield a pure crystalline solid.

  • Characterization: The final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Regulatory monitoring and environmental studies require sensitive methods to detect Diuron in environmental matrices like water and soil. A prevalent method involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[11][12][13]

Methodology Outline:

  • Sample Preparation: A known volume of water (e.g., 20-100 mL) is filtered.[11][14] An organic solvent like methanol (B129727) may be added.[11]

  • Solid-Phase Extraction (SPE):

    • A C18 SPE cartridge is conditioned with methanol followed by deionized water.[11]

    • The water sample is passed through the conditioned cartridge, where Diuron and its metabolites adsorb to the stationary phase.

    • Interfering compounds are washed away with a weak solvent.

    • The analytes are eluted from the cartridge using a stronger solvent mixture, such as methanol/acetonitrile.[14]

  • Analysis by LC/MS/MS:

    • The eluate is concentrated and an aliquot is injected into a reverse-phase HPLC system (e.g., C18 column).[11][12]

    • A mobile phase gradient (e.g., water with formic acid and methanol/acetonitrile) is used to separate Diuron from its metabolites and other compounds.[11][12]

    • The separated compounds are detected using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11][12]

    • Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides high selectivity and sensitivity.[11]

Visualizations

To further clarify the relationships and workflows discussed, the following diagrams have been generated.

cluster_ids Identifiers cluster_props Properties cluster_apps Primary Application Compound This compound IUPAC IUPAC Name: 3-(3,4-dichlorophenyl)-1,1-dimethylurea Compound->IUPAC is named CAS CAS Number: 330-54-1 Compound->CAS is identified by CommonName Common Name: Diuron Compound->CommonName is commonly known as Formula Formula: C₉H₁₀Cl₂N₂O Compound->Formula has App Herbicide (Photosystem II Inhibitor) Compound->App is used as a Abbr Abbreviation: DCMU CommonName->Abbr is abbreviated as MW Molecular Weight: 233.09 g/mol Formula->MW corresponds to

Caption: Relationship between the core chemical and its key identifiers.

start Start: Water Sample Collection filter 1. Filtration of Sample start->filter spe_cond 2. SPE Cartridge Conditioning (Methanol & DI Water) filter->spe_cond spe_load 3. Sample Loading spe_cond->spe_load spe_elute 4. Elution of Analytes (e.g., Methanol/Acetonitrile) spe_load->spe_elute concentrate 5. Concentrate Eluate spe_elute->concentrate lcms 6. Analysis via LC/MS/MS concentrate->lcms quant 7. Data Processing & Quantification lcms->quant end End: Final Concentration Report quant->end

Caption: General workflow for Diuron analysis in water via SPE-LC/MS/MS.

References

"1-(3,4-Dichlorophenyl)urea" role as a metabolite of Diuron

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(3,4-Dichlorophenyl)urea (DCPU) as a Metabolite of Diuron (B1670789)

Introduction

Diuron, chemically known as N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial weeds in agricultural and non-agricultural settings.[1][2] Following its application, Diuron undergoes transformation in the environment and in biological systems, leading to the formation of several metabolites. Among these, this compound, also known as DCPU or didemethyldiuron, is a significant degradation product.[3][4][5] The study of Diuron's metabolites is critical as they can exhibit different physicochemical properties, persistence, and toxicity compared to the parent compound.[6] In some cases, metabolites like DCPU and the subsequent product, 3,4-dichloroaniline (B118046) (DCA), have demonstrated enhanced toxicity, posing a continued or even greater risk to non-target organisms and ecosystems.[6][7] This guide provides a comprehensive technical overview of DCPU, focusing on its formation, chemical properties, analytical quantification, and toxicological significance.

Chemical Properties of this compound (DCPU)

DCPU is a dichlorobenzene and a member of the phenylurea class of compounds.[5][8] It is recognized as a major environmental transformation product of Diuron.[5]

PropertyValueSource
Chemical Name This compound[8]
Synonyms DCPU, Diuron-desdimethyl, (3,4-Dichlorophenyl)urea[5][9]
CAS Number 2327-02-8[5][10]
Molecular Formula C₇H₆Cl₂N₂O[5][8]
Molecular Weight 205.04 g/mol [5][8]
Melting Point 155.6-156.3 °C[9]
Boiling Point 302.2 ± 32.0 °C (Predicted)[9]
Density 1.534 g/cm³[9]
pKa 13.45 ± 0.70 (Predicted)[9]
Appearance White to Off-White Solid[9]

Metabolic Pathways of Diuron to DCPU

The primary pathway for the biodegradation of Diuron in soil, water, and biological systems is through a sequential N-demethylation process.[4][11] This transformation is typically mediated by microbial enzymes.[4][11]

  • First N-demethylation: Diuron is first demethylated to form the intermediate metabolite N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU).[4][11][12]

  • Second N-demethylation: DCPMU is further demethylated to yield this compound (DCPU).[11][12]

  • Hydrolysis: DCPU can then be hydrolyzed, cleaving the urea (B33335) bridge to form 3,4-dichloroaniline (DCA), which is often the final major product of this degradation pathway and is known for its persistence and toxicity.[11][12][13]

While this sequential demethylation is the most commonly cited pathway, some microbial strains have been shown to directly hydrolyze Diuron to 3,4-DCA without the formation of intermediate metabolites.[11][12] In mammals, such as rats, DCPU is a predominant urinary metabolite following Diuron exposure.[2][14]

Diuron_Metabolism Diuron Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) DCPMU DCPMU (N'-(3,4-dichlorophenyl)-N-methylurea) Diuron->DCPMU  1st N-demethylation DCPU DCPU (this compound) DCPMU->DCPU  2nd N-demethylation DCA DCA (3,4-dichloroaniline) DCPU->DCA  Hydrolysis Experimental_Workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis Soil_Sample Soil Sample ASE Accelerated Solvent Extraction (ASE) Soil_Sample->ASE Evap_Filt Evaporation & Filtration ASE->Evap_Filt LCMS LC-MS/MS Analysis Evap_Filt->LCMS Water_Sample Water Sample SPE Solid Phase Extraction (SPE) Water_Sample->SPE Elution Elution SPE->Elution HPLC HPLC-UV Analysis Elution->HPLC Toxicity_Pathway Diuron_Exposure Diuron Exposure Metabolism Metabolism to DCPU (and other metabolites) Diuron_Exposure->Metabolism Mito_Dysfunction Mitochondrial Dysfunction Metabolism->Mito_Dysfunction Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Cell_Cycle Cell Cycle Instability Mito_Dysfunction->Cell_Cycle Cell_Death Cell Death (e.g., in Urothelial Cells) Oxidative_Stress->Cell_Death Cell_Cycle->Cell_Death

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylurea herbicides represent a cornerstone in the development of modern chemical weed management. First introduced in the mid-20th century, this class of compounds revolutionized agriculture and vegetation control with their potent and broad-spectrum activity. Their primary mode of action, the inhibition of photosynthesis at Photosystem II (PSII), has been a subject of extensive research, providing valuable insights into plant biochemistry and enabling the development of more selective and effective herbicides. This in-depth technical guide explores the discovery, history, mechanism of action, and key experimental evaluations of phenylurea herbicides, offering a comprehensive resource for professionals in plant science, agrochemistry, and related fields.

Discovery and Historical Development

The journey of phenylurea herbicides began in the post-World War II era, a period of rapid advancement in chemical synthesis and agricultural science. The discovery can be traced back to the industrial research laboratories of E.I. du Pont de Nemours and Company (DuPont).

In 1951, chemists Bucha and Todd first described the synthesis of 3-(p-chlorophenyl)-1,1-dimethylurea, which would soon be known as Monuron .[1] This compound emerged from a systematic screening program aimed at identifying novel bioactive molecules. Its potent herbicidal activity was quickly recognized, and by 1952, DuPont had introduced Monuron as one of the first commercially successful phenylurea herbicides.[1]

Following the success of Monuron, a number of other substituted phenylurea derivatives were synthesized and commercialized, each with varying degrees of selectivity, persistence, and efficacy against different weed species. Notable examples include Diuron, Linuron, and Isoproturon, which became widely used in various crops globally.[2] The development of these herbicides marked a significant shift from the largely non-selective, inorganic herbicides used previously, offering farmers more effective tools for weed control and contributing to increased crop yields.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal efficacy of phenylurea compounds lies in their ability to disrupt the photosynthetic electron transport chain, a fundamental process for plant survival. Specifically, they act as potent and specific inhibitors of Photosystem II (PSII), a multi-protein complex located in the thylakoid membranes of chloroplasts.

Phenylurea herbicides bind to the D1 protein within the PSII complex, specifically at the Q_B-binding niche.[3] This binding is competitive with plastoquinone (B1678516) (PQ), the native mobile electron carrier. By occupying the Q_B binding site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. This interruption of the electron flow halts the linear electron transport, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport not only stops the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to lipid peroxidation, membrane damage, and eventually, cell death.[2]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_inhibition Inhibition Pathway P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB_site QB Site (D1 Protein) QA->QB_site PQ Plastoquinone (PQ) QB_site->PQ Electron Transfer ROS Reactive Oxygen Species (ROS) Formation QB_site->ROS Disrupted e- flow Cytb6f Cytochrome b6f PQ->Cytb6f Phenylurea Phenylurea Herbicide Block BLOCKS Phenylurea->Block Block->QB_site Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Death Plant Death Damage->Death

Figure 1: Signaling pathway of Photosystem II inhibition by phenylurea herbicides.

Quantitative Data

The efficacy and properties of phenylurea herbicides can be quantified through various parameters, including their physicochemical properties, toxicity, and inhibitory concentrations against target species.

Physicochemical Properties

The environmental fate and bioavailability of phenylurea herbicides are influenced by their physicochemical properties such as water solubility, octanol-water partition coefficient (K_ow), and soil organic carbon-water (B12546825) partitioning coefficient (K_oc).

HerbicideMolecular FormulaMolar Mass ( g/mol )Water Solubility (mg/L)log K_owK_oc (L/kg)
Monuron C_9H_11ClN_2O202.652301.8780
Diuron C_9H_10Cl_2N_2O233.10422.87400
Linuron C_9H_10Cl_2N_2O_2249.10753.00400
Isoproturon C_12H_18N_2O206.29702.50118-326
Chlortoluron C_10H_13ClN_2O212.68702.40147
Fenuron C_9H_12N_2O164.2138501.0820

Note: Values are approximate and can vary with temperature and pH.

Acute Toxicity

The acute toxicity of phenylurea herbicides to mammals is generally low, as indicated by their relatively high LD_50 values. The LD_50 is the dose of a substance that is lethal to 50% of a test population.

HerbicideOral LD_50 (rat, mg/kg)Dermal LD_50 (rabbit, mg/kg)
Monuron 3600>2500
Diuron 3400>5000
Linuron 1500>5000
Isoproturon 1826>2000
Chlortoluron >10000>2000
Fenuron 6400>3160
Herbicidal Efficacy (IC_50 / GR_50)

The herbicidal efficacy is often expressed as the concentration required to inhibit a biological process by 50% (IC_50 for in vitro assays, or GR_50 for whole plant growth reduction). These values are dependent on the target weed species and experimental conditions.

HerbicideWeed SpeciesGrowth StageGR_50 (g a.i./ha)Reference
Diuron Amaranthus retroflexusPre-emergence150 - 300
Diuron Setaria viridisPre-emergence200 - 400
Isoproturon Alopecurus myosuroidesPost-emergence100 - 250-
Chlortoluron Apera spica-ventiPost-emergence150 - 350-
Linuron Chenopodium albumPre-emergence250 - 500-

Note: This table is a synthesis of data from various sources and serves as a general comparison. Actual values can vary significantly.

Experimental Protocols

The evaluation of phenylurea herbicides involves a range of experimental protocols, from determining their fundamental mechanism of action to assessing their efficacy in whole-plant systems.

General Synthesis of Phenylurea Herbicides

The synthesis of phenylurea herbicides is typically achieved through the reaction of a substituted phenyl isocyanate with an appropriate amine.

Objective: To provide a general laboratory-scale procedure for the synthesis of a phenylurea herbicide (e.g., Diuron).

Materials:

  • 3,4-Dichlorophenyl isocyanate

  • Dimethylamine (B145610) (e.g., 40% solution in water)

  • An inert solvent (e.g., toluene, diethyl ether)

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3,4-dichlorophenyl isocyanate in an inert solvent.

  • Cool the flask in an ice bath to maintain a low temperature during the reaction.

  • Slowly add dimethylamine solution dropwise to the stirred isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to keep the temperature below a certain threshold (e.g., 20°C).

  • After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The phenylurea product will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.

  • Dry the purified product in an oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

  • The final product can be characterized by techniques such as melting point determination, NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Isocyanate Substituted Phenyl Isocyanate Reaction Reaction in Inert Solvent (e.g., Toluene) Isocyanate->Reaction Amine Dimethylamine Amine->Reaction Product Phenylurea Herbicide Reaction->Product Nucleophilic Addition G start Start treatment Plant Treatment with Phenylurea Herbicide start->treatment dark_adaptation Dark Adaptation (20-30 min) treatment->dark_adaptation measure_f0 Measure Minimal Fluorescence (F0) dark_adaptation->measure_f0 measure_fm Apply Saturating Light Pulse & Measure Maximal Fluorescence (Fm) measure_f0->measure_fm calculate Calculate Fv/Fm = (Fm - F0) / Fm measure_fm->calculate analyze Compare with Control & Determine IC50 calculate->analyze end End analyze->end

References

Molecular structure and formula of "1-(3,4-Dichlorophenyl)urea"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)urea

This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological significance of this compound, a key metabolite of the herbicide Diuron.

Molecular Structure and Chemical Formula

This compound, also known as (3,4-Dichlorophenyl)urea or DCPU, is a chemical compound belonging to the phenylurea class.[1][2] It is recognized as a metabolite of the widely used herbicide Diuron.[1][2]

The molecular formula for this compound is C₇H₆Cl₂N₂O.[1][2] Its structure consists of a urea (B33335) group substituted with a 3,4-dichlorophenyl group.

Chemical Identifiers:

  • IUPAC Name: (3,4-dichlorophenyl)urea[2]

  • CAS Number: 2327-02-8[2]

  • InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 205.04 g/mol [1][2]
Melting Point 155.6-156.3 °C[3]
Boiling Point (Predicted) 302.2 ± 32.0 °C[3]
Density (Predicted) 1.534 g/cm³[3]
Physical Form Solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Synthesis and Experimental Protocols

A common method for preparing phenylureas is by reacting the corresponding aniline (B41778) with an isocyanate or by heating an aniline salt with urea.[4] For instance, the synthesis of N-methyl-N-chloromethylsulfonyl-N'-(3,4-dichlorophenyl)-urea involves reacting 3,4-dichlorophenyl isocyanate with N-methyl-N-chloromethylsulfonyl-amine.[5]

Proposed Synthetic Workflow:

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product reactant1 3,4-Dichloroaniline (B118046) reaction Reaction in suitable solvent (e.g., with heating) reactant1->reaction reactant2 Urea or Isocyanate Source reactant2->reaction filtration Filtration reaction->filtration crystallization Crystallization filtration->crystallization product This compound crystallization->product

A proposed workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

This compound is a primary metabolite of the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).[2] The formation of this compound occurs through the N-demethylation of Diuron and its intermediate metabolite, 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU).[6]

The herbicidal activity of Diuron and its phenylurea analogs stems from their ability to inhibit photosynthesis.[7] Specifically, Diuron blocks the electron flow in Photosystem II (PSII) by competing for the binding site of plastoquinone (B1678516) (QB).[7][8] This disruption of the photosynthetic electron transport chain prevents the conversion of light energy into chemical energy in the form of ATP and NADPH.[7]

Degradation Pathway of Diuron:

The following diagram illustrates the degradation of Diuron to this compound.

G Diuron Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) DCPMU DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (this compound) DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline DCPU->DCA Hydrolysis G PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cytb6f Cytochrome b6f complex QB->Cytb6f e- Diuron Diuron (DCMU) Diuron->QB Blocks e- transfer

References

"1-(3,4-Dichlorophenyl)urea" health and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea (DCPU) is a chemical compound of significant interest in toxicological and environmental research. It is primarily known as a major metabolite of the widely used herbicide diuron (B1670789). Understanding the health and safety profile of DCPU is crucial for assessing the environmental impact of diuron and for ensuring the safety of researchers and professionals who may come into contact with this compound. This technical guide provides a comprehensive overview of the available health and safety data for DCPU, with a focus on its physicochemical properties, toxicological effects, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and for understanding its environmental fate.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms DCPU, Diuron-desdimethyl[1]
CAS Number 2327-02-8N/A
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
Appearance White crystalline solidN/A
Melting Point 155.6-156.3 °CN/A
Boiling Point 302.2 ± 32.0 °C (Predicted)N/A
Solubility Slightly soluble in DMSO and MethanolN/A
log Pow 2.89 (for Diuron)[2]

Toxicological Data

The toxicological profile of this compound is intrinsically linked to its parent compound, diuron. The primary mechanism of toxicity for diuron and its metabolites is the inhibition of photosynthesis in plants. In non-target organisms, including mammals, the toxicity is associated with mitochondrial dysfunction.[3][4][5]

Acute Toxicity
TestSpeciesRouteValueReference
LD50RatOral>5000 mg/kg[6]
LD50RabbitDermal>2000 mg/kg[6]
LC50RatInhalation>5.05 mg/L (4h)[2]
Ecotoxicity

The environmental impact of DCPU and its parent compound diuron is a significant concern. The following table presents ecotoxicity data for diuron.

TestSpeciesDurationValueReference
EC50Daphnia magna (Water Flea)48h1.4 - 13 mg/L[2]
EC50Algae72h0.022 mg/LN/A
LC50Oncorhynchus mykiss (Rainbow Trout)96h1.5 - 2.54 mg/L[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: PubChem CID 16854[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are representative methodologies for key experiments cited in the evaluation of DCPU and diuron.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.

Protocol for HepG2 Cells:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., diuron or DCPU) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in all wells. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (solvent only) and blank control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute Dermal Irritation Test in Rabbits

This test is performed to determine the potential of a substance to cause irritation to the skin.

Principle: A single dose of the test substance is applied to the skin of an experimental animal. The degree of irritation is then observed and scored at specified intervals.

Protocol:

  • Animal Preparation: Use healthy, young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.

  • Test Substance Application: Apply 0.5 mL or 0.5 g of the test substance to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch, which is held in place with non-irritating tape. A semi-occlusive dressing is then applied.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and any residual test substance is washed off. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from the scores.[7][8]

Signaling Pathways and Experimental Workflows

Diuron Metabolism

Diuron undergoes metabolism in the environment and in organisms, leading to the formation of several metabolites, including this compound (DCPU). The primary metabolic pathway involves the demethylation of the urea (B33335) group.

Diuron_Metabolism Diuron Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) DCPMU DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (this compound) DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline DCPU->DCA Hydrolysis

Caption: Metabolic pathway of diuron to this compound (DCPU).

Proposed Signaling Pathway for Mitochondrial Toxicity

Diuron and its metabolites, including DCPU, have been shown to induce mitochondrial dysfunction.[3][4][5] This is considered a key initiating event in their toxicity to non-target organisms. The proposed mechanism involves the uncoupling of oxidative phosphorylation.

Mitochondrial_Toxicity cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Generates ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to increased ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives DCPU This compound (DCPU) DCPU->Proton_Gradient Dissipates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Proposed signaling pathway for DCPU-induced mitochondrial toxicity.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Plate Reader) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This technical guide provides a consolidated overview of the health and safety data for this compound. The available information indicates that DCPU, a primary metabolite of the herbicide diuron, should be handled with care due to its potential for acute toxicity, skin and eye irritation, and respiratory irritation. Its mechanism of toxicity in non-target organisms is linked to mitochondrial dysfunction. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in designing and interpreting studies related to this compound. Further research is warranted to fully elucidate the specific toxicological profile of DCPU, independent of its parent compound, and to develop a more comprehensive understanding of its long-term health and environmental effects.

References

Methodological & Application

Application Note and Protocol: Dissolving 1-(3,4-Dichlorophenyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization of 1-(3,4-Dichlorophenyl)urea in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, a step-by-step experimental procedure, safety precautions, and storage recommendations. A workflow diagram is provided for clear visualization of the protocol.

Introduction

This compound is a chemical compound used in various research applications. Due to its physicochemical properties, DMSO is a common solvent for creating stock solutions of this compound for use in biological assays and other experiments. This protocol outlines a standardized procedure to ensure consistent and complete dissolution.

Quantitative Solubility Data

CompoundSolventSolubilityAppearanceSource
This compoundDMSOSlightly SolubleWhite to Off-White Solid[1][2]
1,3-Diphenylurea (for comparison)DMSO~30 mg/mLSolid

Materials and Equipment

  • This compound (solid)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate glass vials with screw caps (B75204) (e.g., amber glass vials)

  • Vortex mixer

  • Pipettes (P1000, P200, etc.) and sterile tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

  • Always handle this compound and DMSO in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Avoid direct contact with the skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO. The final concentration should be determined by the experimental requirements and the compound's solubility limit.

Step 1: Weighing the Compound

  • Place a sterile, empty vial on the analytical balance and tare it.

  • Carefully weigh the desired amount of this compound solid into the vial using a clean spatula.

  • Record the exact weight.

Step 2: Adding the Solvent

  • In the chemical fume hood, add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Secure the cap tightly on the vial.

Step 3: Dissolution

  • Vortex the vial at medium speed for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

  • If the compound does not fully dissolve, sonication or gentle warming (not to exceed 37°C) can be applied to aid solubilization.[7] However, be aware that heating can cause degradation of some urea (B33335) compounds.[3]

Step 4: Dilution to Working Concentration

  • This stock solution can be used for serial dilutions to prepare working solutions.

  • When diluting the DMSO stock into an aqueous buffer for biological assays, add the stock solution to the buffer slowly while vortexing to prevent precipitation.[7]

  • The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for dissolving this compound in DMSO.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Calculate Volume vortex 3. Vortex/Sonicate add_dmso->vortex inspect 4. Visual Inspection vortex->inspect store 5. Store Stock Solution inspect->store Fully Dissolved

Caption: Workflow for dissolving this compound in DMSO.

Stability and Storage

  • Stock Solution: Store the DMSO stock solution of this compound at 2-8°C in a tightly sealed, light-protected (amber) vial.[1][2]

  • Aqueous Solutions: Phenylurea compounds can be less stable in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store them for more than one day.

  • DMSO Hygroscopicity: DMSO is hygroscopic; minimize the exposure of the stock solution to ambient air to prevent water absorption.[9]

References

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)urea (Diuron) as a Photosystem II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron or DCMU, is a potent and specific inhibitor of photosystem II (PSII) in photosynthetic organisms. Its primary mechanism of action involves blocking the electron transport chain, which has made it an invaluable tool in photosynthesis research and a widely used herbicide. These application notes provide detailed information on its mechanism, applications, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its use in a research setting.

Mechanism of Action

Diuron inhibits photosynthetic electron transport by binding to the D1 protein of the PSII reaction center.[1] Specifically, it displaces the native plastoquinone (B1678516) (QB) from its binding site, thereby blocking the electron flow from the primary quinone electron acceptor (QA) to QB.[2][3][4] This interruption of the electron transport chain prevents the re-oxidation of QA-, leading to a cessation of linear electron flow, inhibition of oxygen evolution, and a halt in ATP and NADPH production by the light-dependent reactions of photosynthesis.[5][6] The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), which can cause secondary cellular damage.[7]

Applications in Research and Development

  • Photosynthesis Research: Diuron is a standard tool for studying the structure and function of PSII. It is used to probe the electron transport chain, investigate the mechanisms of photoinhibition, and understand the role of different components of the photosynthetic apparatus.

  • Herbicide Development: As an active ingredient in many commercial herbicides, understanding the mechanism of Diuron and resistance to it is crucial for developing new and more effective weed control agents.

  • Ecotoxicology: Diuron is a common environmental contaminant, and its effects on non-target photosynthetic organisms such as algae and aquatic plants are a significant area of study.[8] Bioassays using Diuron are employed to assess the health of aquatic ecosystems.

  • Drug Discovery: The D1 protein binding site is a target for the development of novel compounds. Studying the interactions of Diuron with this site can inform the design of new molecules with potential applications in various fields.

Quantitative Data: Inhibitory Concentrations

The inhibitory effect of Diuron is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values can vary significantly depending on the species, experimental conditions, and the endpoint measured (e.g., growth, oxygen evolution, chlorophyll (B73375) fluorescence).

Organism TypeSpeciesEndpointConcentration (µg/L)Reference(s)
Freshwater Algae Pseudokirchneriella subcapitata96h EC50 (cell yield)0.44
Scenedesmus subspicatus72h EC5019 - 37[9]
Selenastrum capricornutum72h EC5015[10]
Marine Algae Emiliania huxleyi3d NOEC (abundance)0.54
Tetraselmis sp.72h EC10 (growth rate)1.6
Chaetoceros muelleri72h NEC (growth rate)1.5
Cyanobacteria Synechococcus leopoliensis72h NOEL (biomass)1.14
Microcystis aeruginosa50% decrease in Φ'M30 nM[11]
Synechocystis sp.50% decrease in Φ'M9.4 nM[11]
Aquatic Plants Lemna gibba7d NOEL (frond number)2.49
Zostera marina10d NOEC (biomass)2.5
Halophila ovalisInhibition of ΔF/Fm'10 - 100[8]

Note: IC50/EC50 values are context-dependent and can be influenced by factors such as light intensity, temperature, and nutrient availability. NOEC (No Observed Effect Concentration) and NOEL (No Observed Effect Level) are also reported.

Experimental Protocols

Protocol 1: Measuring Photosystem II Inhibition using Chlorophyll a Fluorescence

This protocol describes the use of a Pulse Amplitude Modulated (PAM) fluorometer to measure the effect of Diuron on PSII activity. Chlorophyll fluorescence is a sensitive, non-invasive indicator of photosynthetic efficiency.

Materials:

  • Photosynthetic organism (e.g., algae, plant leaves)

  • Diuron stock solution (e.g., 10 mM in DMSO or ethanol)

  • Growth medium or buffer

  • PAM fluorometer

  • Dark adaptation clips or chamber

Procedure:

  • Sample Preparation:

    • For algae, cultivate a healthy culture to a desired cell density.

    • For plants, select healthy, fully expanded leaves.

  • Dark Adaptation: Dark-adapt the samples for at least 15-30 minutes. This allows all PSII reaction centers to open and dissipates any non-photochemical quenching.

  • Measurement of Fv/Fm (Maximum Quantum Yield of PSII):

    • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Diuron Treatment:

    • Prepare a series of Diuron dilutions in the appropriate medium or buffer to achieve the desired final concentrations.

    • Expose the samples to the different Diuron concentrations. Include a solvent control (medium/buffer with the same concentration of DMSO or ethanol (B145695) as the highest Diuron treatment).

    • Incubate the samples for a defined period (e.g., 30 minutes to several hours) under controlled light and temperature conditions.

  • Post-Treatment Measurement:

    • Dark-adapt the treated samples again for 15-30 minutes.

    • Measure Fv/Fm as described in step 3.

  • Data Analysis:

    • Plot the Fv/Fm values against the logarithm of the Diuron concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Expected Results: Diuron treatment will cause a concentration-dependent decrease in the Fv/Fm value, indicating inhibition of PSII.

G cluster_workflow Chlorophyll Fluorescence Workflow A Sample Preparation B Dark Adaptation (15-30 min) A->B C Measure Fv/Fm (pre-treatment) B->C D Diuron Treatment (various concentrations) C->D E Incubation D->E F Dark Adaptation (15-30 min) E->F G Measure Fv/Fm (post-treatment) F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for assessing PSII inhibition by Diuron using chlorophyll fluorescence.

Protocol 2: Measuring Photosystem II Inhibition via Oxygen Evolution

This protocol measures the rate of oxygen evolution from photosynthetic samples using a Clark-type oxygen electrode or an optical oxygen sensor (optode).

Materials:

  • Photosynthetic organism (e.g., isolated chloroplasts, algal suspension)

  • Clark-type oxygen electrode or optode system

  • Light source with controlled intensity

  • Reaction buffer (e.g., a buffered medium containing a suitable artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCPIP) or potassium ferricyanide (B76249) if using isolated chloroplasts)

  • Diuron stock solution

Procedure:

  • Sample Preparation:

    • Isolate chloroplasts from plant tissue or prepare a concentrated suspension of algal cells.

    • Resuspend the sample in the reaction buffer.

  • Calibration: Calibrate the oxygen electrode/optode according to the manufacturer's instructions.

  • Measurement of Basal Oxygen Evolution:

    • Add a known volume of the sample to the reaction chamber.

    • Equilibrate the sample in the dark to measure the rate of oxygen consumption (respiration).

    • Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Diuron Treatment:

    • Add a specific concentration of Diuron to the reaction chamber.

    • Allow a short incubation period (e.g., 1-5 minutes) for the inhibitor to take effect.

  • Post-Treatment Measurement:

    • Measure the rate of oxygen evolution in the presence of Diuron under the same light conditions.

  • Data Analysis:

    • Calculate the percentage inhibition of oxygen evolution for each Diuron concentration compared to the untreated control.

    • Plot the percentage inhibition against the Diuron concentration to determine the IC50 value.

Expected Results: Diuron will cause a concentration-dependent decrease in the rate of light-dependent oxygen evolution.

Signaling Pathway and Logical Relationships

The inhibition of PSII by Diuron triggers a cascade of events within the chloroplast and the cell. The primary effect is the blockage of electron transport, which leads to an over-reduction of the plastoquinone pool and the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). These ROS can cause oxidative damage to lipids, proteins, and pigments, ultimately leading to cell death. This oxidative stress also initiates signaling pathways that can lead to changes in gene expression and adaptive responses or programmed cell death.

G cluster_pathway Diuron-Induced Signaling Pathway Diuron Diuron PSII Photosystem II (D1 protein) Diuron->PSII binds to ET_Block Electron Transport Blockage (QA to QB) PSII->ET_Block inhibition O2_Evol_Inhib Inhibition of O2 Evolution ET_Block->O2_Evol_Inhib NADPH_ATP_Decrease Decreased NADPH & ATP Production ET_Block->NADPH_ATP_Decrease ROS Reactive Oxygen Species (ROS) Production ET_Block->ROS leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid peroxidation, Protein damage) Oxidative_Stress->Cell_Damage Signaling Stress Signaling Pathways Oxidative_Stress->Signaling Cell_Death Cell Death Cell_Damage->Cell_Death Gene_Expression Altered Gene Expression Signaling->Gene_Expression Gene_Expression->Cell_Death can lead to

Caption: Signaling pathway initiated by Diuron's inhibition of Photosystem II.

References

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)urea (Diuron) in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron (B1670789), is a widely utilized substituted urea (B33335) herbicide effective for the pre- and post-emergent control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2] Its systemic action, primarily absorbed through the roots, and its long residual activity in the soil make it a potent tool in agricultural and non-crop settings.[1][2][3] In the realm of plant biology and drug development, Diuron serves as a critical reference compound for studying photosynthetic inhibition and for developing novel herbicides.

The primary mode of action of Diuron is the inhibition of photosynthesis.[1][4] Specifically, it binds to the D1 protein within the Photosystem II (PSII) complex in chloroplasts, thereby blocking the electron transport chain.[1] This disruption halts the production of ATP and NADPH, essential molecules for carbon fixation, leading to a cascade of physiological effects including chlorosis, necrosis, and ultimately, plant death.[4][5]

These application notes provide detailed protocols for utilizing Diuron in experimental plant biology, focusing on phytotoxicity assessment and the analysis of its effects on photosynthesis.

Data Presentation: Quantitative Effects of Diuron

The following tables summarize the quantitative data on the phytotoxicity of Diuron and its impact on key photosynthetic parameters.

Table 1: Phytotoxicity of Diuron (ED50 Values) in Various Plant Species

Plant SpeciesSoil TypeParameterED50 (mg kg⁻¹)Reference
Canola (Brassica napus)SandShoot Biomass Inhibition0.03[6][7][8]
Loamy SandShoot Biomass Inhibition0.07[6][7][8]
SandRoot Dry Weight Reduction0.01[6][7][8]
Loamy SandRoot Dry Weight Reduction0.06[6][7][8]
Wheat (Triticum aestivum)SandShoot Biomass Inhibition0.11[8]
Loamy SandShoot Biomass Inhibition0.24[8]
SandRoot Growth Inhibition0.14[8]
Loamy SandRoot Growth Inhibition0.19[8]
Chickpea (Cicer arietinum)SandRoot Biomass InhibitionNot specified, but less sensitive than canola and wheat[7]

Table 2: Effects of Diuron on Photosynthetic Parameters in Microphytobenthos

Diuron Concentration (μg L⁻¹)Effect on Maximum Relative Electron Transport Rate (rETRmax)Effect on Maximal PSII Quantum Yield (Fv/Fm)Effect on Non-Photochemical Quenching (NPQ)Recovery after 2-16.5 hoursReference
10No significant influenceNo significant influenceNo significant influenceNot applicable[9]
20-30DecreasedDecreasedDecreasedYes[9]
40-60Significantly decreasedSignificantly decreasedSignificantly decreasedNo[9]

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assay

This protocol outlines a method to determine the phytotoxicity of Diuron on target plant species using a dose-response experiment.

1. Materials:

  • Seeds of the target plant species (e.g., canola, wheat).
  • Inert sand and/or loamy sand soil.
  • Pots or containers for planting.
  • Diuron stock solution (commercial formulation or pure compound).
  • Deionized water.
  • Growth chamber or greenhouse with controlled environmental conditions.
  • Balance, weighing paper, and spatulas.
  • Graduated cylinders and beakers.
  • Pipettes.

2. Methods:

  • Soil Preparation: Fill pots with a predetermined amount of sand or loamy sand.
  • Diuron Concentration Series: Prepare a series of Diuron concentrations by diluting the stock solution with deionized water. The concentration range should be selected based on preliminary studies or literature values to bracket the expected ED50.[6][7][8]
  • Herbicide Application: Apply the different Diuron solutions evenly to the soil surface of the pots. Include a control group treated only with deionized water.
  • Seed Sowing: Sow a specific number of seeds of the target plant species in each pot at a uniform depth.
  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, light intensity, and photoperiod. Water the plants as needed, avoiding leaching.
  • Data Collection: After a predetermined growth period (e.g., 14-21 days), carefully harvest the plants.
  • Biomass Measurement: Separate the shoots and roots. Measure the fresh weight of the shoots. Dry the shoots and roots in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.[6][7]
  • Data Analysis: Calculate the percent inhibition of shoot and root biomass for each Diuron concentration relative to the control. Use a log-logistic non-linear regression model to determine the ED50 value, which is the dose causing a 50% reduction in plant growth.[6][7]

Protocol 2: Chlorophyll Fluorescence Assay for Photosynthesis Inhibition

This protocol describes the use of a Pulse Amplitude Modulated (PAM) fluorometer to assess the impact of Diuron on photosynthetic efficiency.

1. Materials:

  • Healthy, well-watered plants.
  • Diuron solutions of varying concentrations.
  • A PAM fluorometer.
  • Leaf clips.
  • Spray bottle or containers for root application.
  • Dark adaptation clips or a dark room.

2. Methods:

  • Plant Treatment: Apply Diuron to the plants either by spraying the leaves or by adding it to the hydroponic solution or soil. Include a control group treated with a solution lacking Diuron.
  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes. This allows for the complete oxidation of the PSII reaction centers.
  • Measurement of Fv/Fm:
  • Attach a leaf clip to the dark-adapted leaf.
  • Measure the minimal fluorescence (Fo) by applying a weak measuring light.
  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
  • The maximal quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress on PSII.[9]
  • Measurement of Effective Quantum Yield (ΔF/Fm'):
  • Expose the plant to actinic light to activate photosynthesis.
  • Measure the steady-state fluorescence (Fs).
  • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
  • The effective quantum yield (ΔF/Fm') is calculated as (Fm' - Fs) / Fm'. This parameter reflects the efficiency of PSII under light conditions.[10]
  • Data Collection and Analysis:
  • Take measurements at different time points after Diuron application to observe the onset and potential recovery of photosynthetic inhibition.
  • Compare the Fv/Fm and ΔF/Fm' values between control and Diuron-treated plants. A significant decrease in these parameters in treated plants indicates inhibition of PSII.[9][10]

Visualizations

G Diuron's Primary Signaling Pathway: Photosynthesis Inhibition cluster_chloroplast Chloroplast PSII Photosystem II (PSII) D1 Protein Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Cytochrome_b6f Cytochrome b6f Complex Plastoquinone->Cytochrome_b6f Electron Transfer ATP_Synthase ATP Synthase Cytochrome_b6f->ATP_Synthase Proton Gradient ATP_NADPH ATP & NADPH Production ATP_Synthase->ATP_NADPH Diuron Diuron Diuron->PSII Binds to D1 protein, blocks electron flow Light Light Energy Light->PSII Excites Electron_Transport Electron Transport Chain Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_NADPH->Calvin_Cycle Powers Plant_Death Chlorosis, Necrosis, Plant Death Calvin_Cycle->Plant_Death Disruption leads to

Caption: Diuron inhibits photosynthesis by blocking the electron transport chain at Photosystem II.

G General Experimental Workflow for Herbicide Effect Assessment start Start: Define Research Question (e.g., Determine ED50 of Diuron) exp_design Experimental Design - Select plant species - Determine dose range - Set up controls start->exp_design treatment Treatment Application - Apply Diuron to soil or foliage exp_design->treatment incubation Incubation/Growth Period - Controlled environment treatment->incubation data_collection Data Collection - Visual assessment (chlorosis, necrosis) - Biomass measurement - Photosynthetic efficiency (PAM) incubation->data_collection data_analysis Data Analysis - Statistical analysis - ED50 calculation data_collection->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: A streamlined workflow for assessing the phytotoxic effects of herbicides like Diuron.

G Logical Relationship of Diuron's Impact on Plants molecular Molecular Level: Inhibition of PSII Electron Transport cellular Cellular Level: - Reduced ATP/NADPH production - Oxidative stress - Chloroplast damage molecular->cellular leads to physiological Physiological Level: - Decreased photosynthesis rate - Stomatal closure - Reduced carbon assimilation cellular->physiological results in whole_plant Whole Plant Level: - Chlorosis (yellowing) - Necrosis (tissue death) - Stunted growth - Eventual death physiological->whole_plant manifests as

Caption: The cascading effects of Diuron from the molecular to the whole-plant level.

References

Application Notes and Protocols for the Analysis of 1-(3,4-Dichlorophenyl)urea (Diuron) in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron (B1670789), is a phenylurea herbicide extensively used for pre- and post-emergent weed control in agriculture, particularly for crops like sugarcane, cotton, and citrus, as well as in non-cultivated areas.[1][2] Due to its persistence in soil and potential for environmental contamination, including leaching into groundwater, robust and reliable analytical methods are crucial for monitoring its residues.[3] The primary degradation of Diuron in ecosystems produces three main metabolites: 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), this compound (DCPU), and 3,4-dichloroaniline (B118046) (DCA).[1][4][5] Monitoring these compounds is essential for a comprehensive environmental risk assessment.[2][4]

This document provides detailed application notes and protocols for the detection and quantification of Diuron and its key metabolites in soil, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described primarily focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques.

Overview of Analytical Methods

The determination of Diuron in complex matrices like soil requires sensitive and selective analytical techniques. The most commonly employed methods are chromatography-based.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing Diuron and its metabolites.[1] It is particularly suitable for these compounds as they are often not volatile enough for direct GC analysis without derivatization.[5]

    • HPLC with Ultraviolet (UV) Detection: This is a cost-effective and straightforward method for quantifying Diuron.[1] Separation is typically achieved on a C18 reverse-phase column.[1][4]

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, allowing for very low detection limits and providing structural confirmation of the analytes.[6] It is the preferred method for regulatory studies and trace-level analysis.[6][7]

  • Gas Chromatography (GC): While less common for the parent compound due to thermal instability, GC can be used, often by analyzing a more stable thermal degradation product.

    • GC with Electron Capture Detection (GC-ECD): This method can be employed for Diuron analysis, where 3,4-dichloroaniline is identified as a marker for its thermal decomposition.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Accurate analysis begins with efficient extraction of the target analytes from the soil matrix. Below are three common extraction procedures.

A. Solid-Liquid Extraction (SLE) with Methanol (B129727)

This is a simple and widely used method suitable for HPLC-UV analysis.[1]

  • Sample Preparation: Air-dry the soil sample, gently crush it in a porcelain mortar, and sieve it through a 2 mm mesh.[2]

  • Extraction: Weigh 5.00 g of the prepared soil into a flask or tube.[1]

  • Add 10 mL of methanol to the soil sample.[1]

  • Agitate the mixture on a mechanical shaker. An overnight shake at room temperature (e.g., 24°C) is effective.[1][2] Alternatively, a shorter, more vigorous shake (e.g., 1-3 hours) can be used.[10][11]

  • Separation: Centrifuge the extract (e.g., at 1200-4000 rpm for 15-30 minutes) to pellet the soil particles.[1][2][10]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm or 0.45 µm PTFE membrane filter directly into an analysis vial.[1][10]

  • Store the filtered extract at 4°C until analysis.[2]

B. Accelerated Solvent Extraction (ASE)

This automated technique uses elevated temperature and pressure to achieve rapid and efficient extractions, suitable for LC-MS/MS analysis.[6]

  • Sample Preparation: Prepare the soil sample as described in the SLE method.

  • Extraction Cell: Weigh an appropriate amount of soil into an ASE extraction vessel.[6]

  • Extraction Solvent: Use a mixture of methanol and aqueous 0.3% formic acid with a 0.1% nonionic surfactant (9:1, v/v).[6]

  • ASE Conditions: Perform the extraction at elevated pressure and temperature. The automated process can handle multiple samples sequentially.[6]

  • Post-Extraction: Evaporate the methanol from an aliquot of the extract.[6]

  • Final Preparation: Dilute the remaining aqueous extract with an appropriate solvent and filter it prior to LC-MS/MS analysis.[6]

C. Ultrasound-Assisted Extraction (UAE)

UAE is a rapid extraction method that uses ultrasonic waves to enhance solvent penetration into the soil matrix.[8][9]

  • Sample Preparation: Prepare the soil sample as described in the SLE method.

  • Extraction: Place the soil sample in a suitable vessel and add the extraction solvent (e.g., acetonitrile).[8][9]

  • Sonication: Sonicate the sample in an ultrasonic bath under optimized conditions. For example, an extraction time of 3.4 minutes at 27°C with an ultrasound power of 70 W has been reported as optimal.[8][9]

  • Separation & Filtration: Centrifuge and filter the extract as described in the SLE method.[10]

D. Dispersive Solid-Phase Extraction (dSPE) Cleanup

For sensitive analyses like LC-MS/MS, a cleanup step may be necessary to remove matrix interferences.[7]

  • After obtaining the initial extract (e.g., from SLE or UAE), take a 5 mL aliquot.[7]

  • Add dSPE adsorbents, such as 200 mg of C18 and 40 mg of Primary Secondary Amine (PSA).[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[7]

  • Centrifuge at high speed (e.g., 7000 rpm for 5 minutes).[7]

  • The resulting supernatant is the cleaned extract, ready for analysis.[7]

Protocol 2: HPLC-UV Analysis

This protocol is based on a validated isocratic method for the simultaneous determination of Diuron and its metabolites.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (45:55 v/v).[1][4]

  • Flow Rate: 0.86 mL min⁻¹.[1][4]

  • Injection Volume: 20 µL.[1][10]

  • Column Temperature: 30°C.[1]

  • Detection: UV detector set at 254 nm.[1][4]

  • Quantification: Use an external standard calibration curve prepared with Diuron standards in methanol over a suitable concentration range (e.g., 0.05 to 35.1 mg L⁻¹).[1]

Protocol 3: LC-MS/MS Analysis

This protocol provides a highly sensitive and selective determination of Diuron, based on EPA-validated methods.[6]

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: Start with 10% B, ramp up to 60% B over 7 minutes, then return to initial conditions.[12]

  • Flow Rate: 0.3 mL min⁻¹.[12]

  • Ionization Mode: ESI in positive ion mode (ESI+).[6]

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.[6]

  • Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects. A minimum of four to five concentration levels is recommended, bracketing the expected sample concentrations.[6]

Data Presentation: Method Performance

The following tables summarize quantitative performance data from validated analytical methods for Diuron and its metabolites in soil.

Table 1: HPLC-UV Method Performance for Diuron and Metabolites in Soil

Parameter DCPU DCPMU Diuron DCA Reference
Linearity Range (mg L⁻¹) 0.05 - 35.1 0.05 - 35.1 0.05 - 35.1 1.60 - 35.1 [1]
Determination Coeff. (R²) > 0.999 > 0.999 > 0.999 > 0.999 [1][2]
LOD (mg kg⁻¹) 0.02 0.01 0.04 0.05 [1]
LOQ (mg kg⁻¹) 0.07 0.04 0.13 0.13 [1]
Recovery (%) 91.9 92.1 94.4 90.1 [2]
Repeatability (CV %) 1.89 1.15 1.85 1.43 [1]
Intermediate Precision (CV %) 3.51 3.34 3.76 4.29 [1]

DCPU: this compound; DCPMU: 3-(3,4-dichlorophenyl)-1-methylurea; DCA: 3,4-dichloroaniline; LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.

Table 2: LC-MS/MS and GC-ECD Method Performance for Diuron in Soil

Parameter LC-MS/MS GC-ECD Reference
Target LOQ (mg kg⁻¹) 0.010 Not specified [6]
Validation Levels (mg kg⁻¹) 0.01, 0.10, 5.0 Not specified [6]
Linearity Range (mg L⁻¹) Not specified 0.01 - 5.0 [8][9]
Determination Coeff. (R²) > 0.99 > 0.998 [7],[8][9]
Recovery (%) Not specified 90.0 - 94.6 [3]

| Precision | Not specified | Sufficiently precise |[8][9] |

Visualizations

The following diagrams illustrate the general workflow for Diuron analysis in soil and its environmental degradation pathway.

G General Workflow for Diuron Analysis in Soil cluster_sample_prep Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Soil Sampling Prepare Drying, Crushing, Sieving Collect->Prepare Extract Extraction (SLE, ASE, or UAE) Prepare->Extract Weigh Sample Cleanup Cleanup (optional) (dSPE) Extract->Cleanup Analysis Chromatographic Separation (HPLC or GC) Cleanup->Analysis Inject Extract Detection Detection (UV, MS/MS, or ECD) Analysis->Detection Quantify Quantification (Calibration Curve) Detection->Quantify Report Reporting Results Quantify->Report

Caption: A flowchart of the experimental workflow for analyzing Diuron in soil samples.

G Environmental Degradation Pathway of Diuron Diuron Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) DCPMU DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) Diuron->DCPMU Demethylation DCPU DCPU (this compound) DCPMU->DCPU Demethylation DCA DCA (3,4-dichloroaniline) DCPU->DCA Hydrolysis

Caption: The primary degradation pathway of Diuron in soil to its major metabolites.[1][5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 1-(3,4-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3,4-Dichlorophenyl)urea, also known as Diuron, is a widely used herbicide.[1][2] Its analysis is crucial for environmental monitoring, toxicological studies, and quality control in agricultural formulations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable technique for the quantification of this compound. This document provides a detailed protocol for its determination.

Chromatographic Conditions

A reversed-phase HPLC method is presented for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent and water.

ParameterRecommended Conditions
HPLC System Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
Mobile Phase Acetonitrile and water (e.g., 45:55 v/v)[2]
Flow Rate 0.86 mL/min[2]
Injection Volume 20 µL[2]
Detection UV at 254 nm[2]
Column Temperature 30°C[2]
Autosampler Temperature 20°C[2]

Experimental Protocol

1. Reagents and Materials:

  • This compound analytical standard (purity ≥99%)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (B129727) (HPLC grade)[2]

  • Water (High purity, obtained from a water purification system)[2]

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation:

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 to 35.1 mg/L).[2]

3. Sample Preparation:

  • Simple Dilution: For drug substance or formulation samples, dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration within the calibration range.

  • Solid-Liquid Extraction (for soil samples):

    • Weigh a known amount of the soil sample.

    • Extract the analyte using a suitable solvent such as methanol or acetonitrile.

    • Centrifuge or filter the extract to remove particulate matter.

    • The supernatant can be directly injected or further diluted with the mobile phase if necessary.

  • Solid-Phase Extraction (SPE) (for water samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).[4]

    • The eluate can be evaporated and reconstituted in the mobile phase before injection.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The presented HPLC method should be validated to ensure reliable results. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.99[2]
Accuracy (Recovery) > 90%[2]
Precision (RSD) Typically < 5%
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Standard Solutions Sample_Prep Sample Preparation Sample_Prep->Injection Sample Solutions HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Not Applicable)

The analysis of a small molecule by HPLC does not involve a biological signaling pathway. Therefore, a diagram for a signaling pathway is not applicable to this topic.

References

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)urea (Diuron) in Weed Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron, in weed control research. This document includes detailed information on its mechanism of action, application recommendations, and experimental protocols for efficacy testing.

Introduction

This compound (Diuron) is a broad-spectrum phenylurea herbicide used for the control of a wide variety of annual and perennial broadleaf and grassy weeds.[1][2] It is effective as both a pre-emergent and post-emergent herbicide, applied to the soil to control germinating seedlings or to emerged weeds.[3] Diuron's primary mode of action is the inhibition of photosynthesis.[1] It is a systemic herbicide, readily absorbed through the root system and to a lesser extent through the foliage, and then translocated upwards within the plant.[4]

Mechanism of Action

Diuron is a potent inhibitor of Photosystem II (PSII) in the chloroplasts of susceptible plants.[1] It binds to the D1 protein of the PSII complex, specifically at the quinone B (QB) binding site.[5] This binding event blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain.[5] The inhibition of electron transport leads to a cascade of events:

  • Cessation of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy and reducing power necessary for carbon fixation.

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of singlet oxygen (¹O₂) and other ROS.[5] This results in oxidative stress, causing lipid peroxidation, membrane damage, and ultimately, cell death.[5]

  • Visible Symptoms: The disruption of photosynthesis and subsequent oxidative damage manifest as chlorosis (yellowing) of the leaves, followed by necrosis (tissue death), typically appearing within a few days to two weeks after application.[1]

Data Presentation

Efficacy of Diuron on Various Plant Species

The following table summarizes the effective concentrations of Diuron required for a response in various plant species. ER25 represents the concentration causing a 25% reduction in a measured endpoint (e.g., shoot height), while NOEC is the No-Observed-Effect Concentration.

SpeciesCommon NameER25 (g/ha)NOEC (g/ha)Effect
Zea maysCorn6384840Shoot height
Sorghum bicolorSorghum907840Shoot height
Allium cepaOnion96.242Shoot height
Glycine maxSoybean15884Shoot height
Daucus carotaCarrot13484Shoot height
Cucumis sativusCucumber10542Shoot height
Brassica oleraceaCabbage22484Shoot height
Lycopersicon esculentumTomato10584Shoot height
Avena sativaOat17984Shoot height
Lolium perenneRyegrass12342Shoot height

Data sourced from the Diuron environmental assessment report by the Australian Pesticides and Veterinary Medicines Authority (APVMA), 2011.[4]

Recommended Application Rates for Weed Control

The following table provides typical application rates for Diuron (formulated as an 80% Wettable Powder) for the control of annual weeds in various crops.

CropApplication Rate (pounds of product per acre)Application Timing
Alfalfa (dormant)1.5 - 3Fall after dormancy, before spring growth
Asparagus (established)1.5 - 3Before weed emergence
Cotton (pre-emergent)1.0 - 2.0 (kg a.i./ha)Post-planting
Sugarcane (post-emergent)1.5 - 3.0 (kg a.i./ha)2-4 leaf stage of weeds
Potatoes (pre-emergent)0.5 - 1.0 (kg a.i./ha)Immediately after planting
Citrus Orchards (post-emergent)2.0 - 4.0 (kg a.i./ha)Directed spray
General Non-Crop Areas5 - 15Before or during active weed growth

Data compiled from various sources.[1][6]

Experimental Protocols

Whole-Plant Bioassay for Herbicide Efficacy

This protocol outlines a general procedure for assessing the efficacy of Diuron on target weed species in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Sow seeds of the target weed species and a known susceptible control species in pots or trays filled with a standard potting mix.
  • Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
  • Water the plants regularly to maintain adequate soil moisture.

2. Herbicide Application:

  • Prepare a stock solution of Diuron (e.g., using an 80% wettable powder formulation) in water.
  • Create a dilution series to test a range of concentrations. A logarithmic series is often appropriate to determine dose-response relationships.
  • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage.
  • Include an untreated control group (sprayed with water only) for comparison.
  • Replicate each treatment (typically 3-4 replicates).

3. Data Collection and Analysis:

  • Visually assess plant injury (chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
  • At the end of the experiment, harvest the above-ground biomass for each pot.
  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
  • Measure the dry weight for each treatment.
  • Calculate the percent growth reduction relative to the untreated control.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective concentration causing 50% growth reduction (GR50) or the lethal dose for 50% of the population (LD50).

Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol describes the use of a Pulse Amplitude Modulated (PAM) fluorometer to measure the effect of Diuron on PSII activity.

1. Plant Material and Treatment:

  • Grow plants as described in the whole-plant bioassay protocol.
  • Treat plants with Diuron at various concentrations.
  • Excise a leaf from a treated plant and a control plant.

2. Dark Adaptation:

  • Dark-adapt the leaves for a minimum of 20-30 minutes. This allows all reaction centers of PSII to open and dissipates any existing proton gradients.

3. Measurement of Fv/Fm:

  • Use a PAM fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).
  • First, measure the minimal fluorescence (Fo) by applying a weak measuring beam.
  • Then, apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
  • The variable fluorescence (Fv) is calculated as Fm - Fo.
  • The maximum quantum yield of PSII is then calculated as Fv/Fm. A decrease in this value in treated plants compared to the control indicates PSII inhibition.

4. Light-Adapted Measurements (Optional):

  • To assess the operating efficiency of PSII under light conditions, expose the leaf to a constant actinic light.
  • Measure the steady-state fluorescence (Fs).
  • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
  • The effective quantum yield of PSII (ΦPSII) can be calculated as (Fm' - Fs) / Fm'.

5. Data Analysis:

  • Compare the Fv/Fm and ΦPSII values between treated and control plants.
  • A dose-dependent decrease in these parameters indicates inhibition of PSII by Diuron.
  • The concentration of Diuron causing a 50% reduction in Fv/Fm or ΦPSII can be calculated as the EC50.

Mandatory Visualizations

Diuron_Mechanism_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA Light Energy ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PSII->ROS Energy Transfer to O₂ D1 D1 Protein (QB site) QB QB QA->QB Electron Flow ETC Electron Transport Chain QB->ETC Diuron Diuron Diuron->D1 Binds to CellDamage Lipid Peroxidation & Membrane Damage ROS->CellDamage Causes Symptoms Chlorosis & Necrosis CellDamage->Symptoms

Caption: Mechanism of action of Diuron in inhibiting photosynthesis.

Herbicide_Efficacy_Workflow start Start: Plant Cultivation (Target & Susceptible Species) prep Prepare Diuron Dilution Series start->prep treat Herbicide Application (Calibrated Sprayer) prep->treat assess Visual Assessment of Injury (7, 14, 21 days) treat->assess harvest Harvest Above-Ground Biomass assess->harvest dry Dry Biomass to Constant Weight harvest->dry weigh Measure Dry Weight dry->weigh analyze Data Analysis (% Growth Reduction, GR50) weigh->analyze end End: Determine Efficacy analyze->end

Caption: Experimental workflow for a whole-plant herbicide efficacy bioassay.

Diuron_Signaling_Pathway Diuron Diuron Application PSII_Inhibition Inhibition of Photosystem II (Binding to D1 Protein) Diuron->PSII_Inhibition Electron_Block Blocked Electron Transport (QA to QB) PSII_Inhibition->Electron_Block Energy_Accumulation Accumulation of Excitation Energy in PSII Electron_Block->Energy_Accumulation ROS_Production Formation of Reactive Oxygen Species (¹O₂, O₂⁻, H₂O₂) Energy_Accumulation->ROS_Production Energy transfer to O₂ Oxidative_Stress Cellular Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Membrane_Damage Membrane Damage Oxidative_Stress->Membrane_Damage Cell_Death Programmed Cell Death & Necrosis Lipid_Peroxidation->Cell_Death Membrane_Damage->Cell_Death

Caption: Signaling cascade initiated by Diuron leading to cell death.

References

Application Notes and Protocols for In Vitro Assays of 1-(3,4-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, also known as Diuron-desdimethyl (DCPU), is a metabolite of the widely used herbicide Diuron (B1670789).[1] Structurally, it belongs to the phenylurea class of compounds.[1] While the primary body of research on DCPU has focused on its role as an environmental contaminant and its effects on photosynthesis, emerging studies on related dichlorophenyl urea (B33335) compounds suggest potential bioactivity in mammalian cells, including cytotoxic and anti-cancer effects.[2][3] This has prompted interest in evaluating DCPU and its analogs as potential therapeutic agents.

These application notes provide a detailed protocol for an in vitro cytotoxicity assay using this compound and summarize available quantitative data. Additionally, a relevant signaling pathway potentially modulated by dichlorophenyl urea compounds is illustrated.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (DCPU) and a structurally related compound, COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), in various human cancer cell lines. This data is crucial for designing experiments and understanding the compound's potency.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound (DCPU) BeWoPlacental choriocarcinoma> Diuron, < DCA[2]
Caco-2Colon adenocarcinoma< DCPMU, > DCA, Diuron[2]
MCF-7Breast adenocarcinomaWithin the range of concentrations used[2]
COH-SR4 H1417Lung cancer1.2 ± 0.2[3]
H1618Lung cancer1.5 ± 0.2[3]
H358Lung cancer2.1 ± 0.2[3]
H520Lung cancer2.4 ± 0.3[3]
B16-F0Melanoma5 ± 1[4]
Hs600TMelanoma6 ± 1[4]
A2058Melanoma11 ± 2[4]
HL-60Promyelocytic leukemia1.2 (after 72h)[5]

Experimental Protocols

A fundamental in vitro assay to assess the biological activity of a compound is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[6][7]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line and to calculate its IC50 value.

Materials:

  • This compound (DCPU)

  • Human cancer cell line (e.g., MCF-7, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[6]

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.[6]

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the test compounds) and a negative control (medium only).[6]

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package (e.g., GraphPad Prism).[6]

Mandatory Visualization

Diagrams

The following diagrams illustrate the experimental workflow for the MTT assay and a potential signaling pathway affected by dichlorophenyl urea compounds.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare DCPU Stock and Working Dilutions seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add DCPU Dilutions to Cells incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Add Solubilization Solution incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

AMPK_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences DCPU Dichlorophenyl Urea Compound (e.g., COH-SR4) AMPK AMPK Activation DCPU->AMPK pAkt_decrease Decrease in pAkt DCPU->pAkt_decrease GST_inhibition GST Inhibition DCPU->GST_inhibition CellCycleArrest G0/G1 Cell Cycle Arrest AMPK->CellCycleArrest Apoptosis Apoptosis Induction pAkt_decrease->Apoptosis GST_inhibition->Apoptosis Proliferation_inhibition Inhibition of Proliferation CellCycleArrest->Proliferation_inhibition Apoptosis->Proliferation_inhibition

References

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)urea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, a key chemical intermediate, serves as a versatile reagent in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous molecules with applications in medicinal chemistry and agrochemistry. As a derivative of urea (B33335), it readily participates in reactions to form complex heterocyclic structures. Notably, it is a crucial building block for the development of novel therapeutic agents, including antimicrobial and anticancer compounds. The dichlorophenyl group imparts specific physicochemical properties to the resulting molecules, often enhancing their biological efficacy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on pyrazole-based urea derivatives exhibiting potent antimicrobial activity.

Application: Synthesis of Antimicrobial Pyrazole-Based Urea Derivatives

Derivatives of this compound have been shown to be effective in the synthesis of potent antimicrobial agents, particularly against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The urea moiety serves as a critical linker for connecting the dichlorophenyl ring with other pharmacologically active scaffolds, such as pyrazoles.

One notable application is the synthesis of 1-(1-(4-aminophenyl)-3-aryl-1H-pyrazol-5-yl)-3-(3,4-dichlorophenyl)urea derivatives. These compounds have demonstrated significant inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The 3,4-dichlorophenyl group in these molecules plays a crucial role in their binding to the active site of the enzyme and contributes to their potent antimicrobial effects.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of a synthesized this compound derivative against various bacterial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
7a Staphylococcus aureus0.25[1]
7a Mycobacterium tuberculosis>16[1]
7j Mycobacterium tuberculosis1[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Synthesis of 1-(1-(4-aminophenyl)-3-phenyl-1H-pyrazol-5-yl)-3-(3,4-dichlorophenyl)urea (Compound 7a)

This protocol describes a multi-step synthesis culminating in the formation of a potent antimicrobial pyrazole-based urea derivative.

Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole intermediate

  • To a solution of the appropriate 3-aryl-1H-pyrazole intermediate in dimethylformamide (DMF), add 1-fluoro-4-nitrobenzene (B44160) and potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the 1-(4-nitrophenyl)-3-aryl-1H-pyrazole intermediate.

Step 2: Reduction of the nitro group

  • Suspend the 1-(4-nitrophenyl)-3-aryl-1H-pyrazole intermediate in a mixture of ethanol (B145695) and water.

  • Add iron powder and a catalytic amount of acetic acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a celite bed and wash with ethanol.

  • Evaporate the solvent under reduced pressure to obtain the crude aminophenyl-pyrazole intermediate.

Step 3: Synthesis of the final urea derivative (Compound 7a)

  • To a stirred solution of the aminophenyl-pyrazole intermediate in dry dichloromethane (B109758) (DCM), add 3,4-dichlorophenyl isocyanate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent, and purify the crude product by column chromatography to yield the final compound.

Visualizations

Experimental Workflow: Synthesis of Pyrazole-Based Urea Derivatives

G cluster_0 Step 1: Pyrazole (B372694) Intermediate Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Urea Formation start Start Materials: 3-aryl-1H-pyrazole, 1-fluoro-4-nitrobenzene, K2CO3, DMF react1 Reaction at Room Temperature start->react1 workup1 Work-up: Ice-water precipitation, Filtration, Drying react1->workup1 product1 1-(4-nitrophenyl)-3-aryl-1H-pyrazole workup1->product1 react2 Reduction with Fe/AcOH in EtOH/H2O (Reflux) product1->react2 workup2 Filtration through Celite, Solvent Evaporation react2->workup2 product2 Aminophenyl-pyrazole Intermediate workup2->product2 react3 Reaction with 3,4-dichlorophenyl isocyanate in DCM product2->react3 purification Purification: Column Chromatography react3->purification final_product Final Product: 1-(1-(4-aminophenyl)-3-aryl-1H-pyrazol-5-yl) -3-(3,4-dichlorophenyl)urea purification->final_product

Caption: Synthetic workflow for pyrazole-based urea derivatives.

Signaling Pathway: Mechanism of Action of Antimicrobial Urea Derivatives

G cluster_cell Bacterial Cell drug This compound Derivative (e.g., Compound 7a) target DNA Gyrase (GyrA/GyrB) drug->target Inhibition process1 DNA Supercoiling target->process1 Essential for target->process1 process2 DNA Replication process1->process2 process3 Cell Division process2->process3 outcome Bacteriostatic/Bactericidal Effect process3->outcome

Caption: Inhibition of bacterial DNA gyrase by urea derivatives.

References

Application Notes and Protocols for the Use of 1-(3,4-Dichlorophenyl)urea and its Derivatives in Electron Transport Chain Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of 1-(3,4-Dichlorophenyl)urea and its widely studied derivative, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron), as potent inhibitors of electron transport chains. The primary focus is on their well-documented effects on the photosynthetic electron transport chain and their emerging applications in studying mitochondrial respiration.

Introduction

This compound and its derivatives, most notably DCMU (Diuron), are phenylurea class compounds that have been instrumental in elucidating the mechanisms of electron transport.[1] DCMU, a herbicide introduced in 1954, is a highly specific and sensitive inhibitor of photosynthesis.[1][2] Its primary mechanism of action involves blocking the electron flow in Photosystem II (PSII), thereby interrupting the photosynthetic electron transport chain.[1][2] This property has made it an invaluable tool for studying energy flow in photosynthesis.[2] While its effects on photosynthesis are extensively documented, there is also evidence for its influence on mitochondrial electron transport, expanding its utility in bioenergetics research.

Application in Photosynthetic Electron Transport Chain Studies

Mechanism of Action:

DCMU acts as a specific inhibitor of Photosystem II (PSII). It blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by competing for the plastoquinone (B1678516) binding site on the D1 protein of the PSII reaction center.[1][2][3] This blockage prevents the re-oxidation of Q_A, effectively halting the linear electron transport from water to NADP+.[1] Consequently, the production of ATP and NADPH, the primary energy currencies of the light-dependent reactions of photosynthesis, is inhibited.[2] It is important to note that DCMU does not affect Photosystem I (PSI) directly.[1][2]

DCMU_Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 QA QA P680->QA e- Oxygen O2 P680->Oxygen QB QB (Plastoquinone binding site) QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- DCMU DCMU (Diuron) DCMU->QB Inhibition Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Light Light Energy Light->P680 Water H2O Water->P680 e-

Caption: Mechanism of DCMU inhibition in Photosystem II.

Quantitative Data on DCMU Inhibition

The inhibitory effects of DCMU on photosynthetic electron transport have been quantified in various organisms and experimental systems.

ParameterOrganism/SystemValueReference
I₅₀ for Electron TransportAphanocapsa 6308 membranes6.8 x 10⁻⁹ M[4]
Binding Constant (K_b)Aphanocapsa 6308 membranes1.7 x 10⁻⁷ M[4]
EC₅₀ for Photosynthesis (2018 climate)Acropora millepora (coral)19.4 µg L⁻¹[5]
EC₅₀ for Photosynthesis (2050 climate)Acropora millepora (coral)10.6 µg L⁻¹[5]
EC₅₀ for Photosynthesis (2100 climate)Acropora millepora (coral)2.6 µg L⁻¹[5]
Concentration for ΔF/Fm' declineCymodocea serrulata10 µg L⁻¹[6]
Concentration for ΔF/Fm' declineHalophila ovalis0.1 µg L⁻¹[6]
Concentration for ΔF/Fm' declineZostera capricorni0.1 µg L⁻¹[6]
Experimental Protocol: Measuring Inhibition of Photosynthetic Electron Transport

This protocol describes a common method for assessing the inhibitory effect of DCMU on PSII activity by measuring the photoreduction of 2,6-dichlorophenol-indophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Isolated chloroplasts or thylakoid membranes

  • DCMU stock solution (in ethanol (B145695) or DMSO)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)

  • 2,6-dichlorophenol-indophenol (DCPIP) stock solution

  • Spectrophotometer

  • Light source

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated chloroplasts (adjust concentration to give a measurable rate).

  • Incubation with Inhibitor: Add various concentrations of DCMU (or solvent control) to the reaction mixtures. Incubate in the dark for a specified period (e.g., 5-10 minutes) to allow the inhibitor to bind.

  • Addition of Electron Acceptor: Add DCPIP to the cuvettes.

  • Measurement of Baseline: Measure the initial absorbance at 600 nm in the dark.

  • Initiation of Reaction: Illuminate the samples with a light source of known intensity.

  • Monitoring Absorbance: Record the decrease in absorbance at 600 nm over time. The reduction of DCPIP is indicated by a loss of blue color.

  • Calculation of Electron Transport Rate: Calculate the rate of DCPIP reduction from the change in absorbance over time using the extinction coefficient of DCPIP.

  • Data Analysis: Plot the rate of electron transport against the concentration of DCMU to determine the I₅₀ value.

Application in Mitochondrial Electron Transport Chain Studies

While the primary application of dichlorophenyl urea (B33335) compounds is in photosynthesis research, studies have shown that they can also affect the mitochondrial electron transport chain. For instance, 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU), a related compound, has been shown to inhibit state 3 respiration (ADP-stimulated) and stimulate state 4 respiration (basal) in isolated mitochondria with various substrates like malate, succinate (B1194679), and NADH.[7] This suggests an uncoupling effect or inhibition at multiple sites. Diuron has been reported to decrease total respiration in wheat roots by 50% at a concentration of 25 nM/ml.

The precise mechanism of action of these compounds on the mitochondrial electron transport chain is not as well-defined as their effects on PSII and appears to be more complex, potentially involving multiple sites of action.

Mitochondrial_Respiration_Workflow cluster_prep Sample Preparation cluster_assay Respiration Assay cluster_analysis Data Acquisition & Analysis Isolate_Mito Isolate Mitochondria Protein_Quant Determine Protein Concentration Isolate_Mito->Protein_Quant Add_Mito Add Mitochondria Protein_Quant->Add_Mito Add_Buffer Add Respiration Buffer to Chamber Add_Buffer->Add_Mito Add_Substrate Add Substrate (e.g., Pyruvate/Malate, Succinate) Add_Mito->Add_Substrate Add_Compound Add Test Compound (e.g., Dichlorophenyl Urea) Add_Substrate->Add_Compound Add_ADP Add ADP (State 3) Add_Compound->Add_ADP Add_Inhibitors Add Specific Inhibitors (e.g., Rotenone (B1679576), Antimycin A) Add_ADP->Add_Inhibitors Measure_O2 Measure Oxygen Consumption (Oxygen Electrode or Flux Analyzer) Add_Inhibitors->Measure_O2 Calculate_Rates Calculate Respiration Rates (State 3, State 4) Measure_O2->Calculate_Rates Determine_Effect Determine Effect of Compound Calculate_Rates->Determine_Effect

Caption: Experimental workflow for assessing mitochondrial respiration.

Experimental Protocol: Measuring Effects on Mitochondrial Respiration

This protocol provides a general method for assessing the impact of a test compound like a dichlorophenyl urea derivative on mitochondrial oxygen consumption using an oxygen electrode or an extracellular flux analyzer.[8][9][10]

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)

  • Substrates for different complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II)

  • ADP solution

  • Test compound stock solution (e.g., a dichlorophenyl urea derivative)

  • Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin (B223565) for ATP synthase)

  • Oxygen electrode system or extracellular flux analyzer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[11][12]

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension.

  • System Setup: Calibrate the oxygen electrode or flux analyzer and add respiration buffer to the measurement chamber.

  • Addition of Mitochondria and Substrates: Add a known amount of mitochondria to the chamber, followed by the substrate(s) to initiate basal respiration (State 2).

  • Addition of Test Compound: Introduce the test compound at various concentrations to assess its effect on basal respiration.

  • Induction of State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption in State 3.

  • Measurement of State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4. Alternatively, State 4 can be induced by adding an ATP synthase inhibitor like oligomycin.

  • Sequential Inhibition: Add specific inhibitors of the electron transport chain complexes to confirm the site of action of the test compound.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed). Compare these parameters in the presence and absence of the test compound to determine its effects on electron transport and oxidative phosphorylation.

Conclusion

This compound and its derivatives, particularly DCMU, are powerful tools for investigating electron transport chains. Their highly specific inhibition of Photosystem II has been fundamental to our understanding of photosynthesis. While their effects on mitochondrial respiration are less characterized, they present an interesting area for further research into the bioenergetics of both plant and non-plant organisms. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their studies of electron transport and energy metabolism.

References

Troubleshooting & Optimization

Improving the stability of "1-(3,4-Dichlorophenyl)urea" stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "1-(3,4-Dichlorophenyl)urea" stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound stock solutions?

A1: The stability of this compound, a substituted urea (B33335) compound, in solution is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate the degradation of urea-based compounds.[1][2] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

  • pH: Urea compounds are generally more stable in a pH range of 4 to 8.[1][2] Extreme pH values can lead to hydrolysis.

  • Solvent: The choice of solvent is critical. While "this compound" is often dissolved in organic solvents like DMSO for high concentration stocks, the presence of water can promote hydrolysis over time. Using anhydrous solvents is recommended.

  • Light Exposure: While not extensively documented for this specific compound, exposure to UV light can be a source of energy that may contribute to the degradation of many organic molecules. It is good practice to store solutions in amber vials or otherwise protected from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and potentially lead to the precipitation of the compound out of solution. It is advisable to prepare single-use aliquots.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on available data, "this compound" is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. For creating high-concentration stock solutions for in vitro experiments, anhydrous DMSO is the most common and recommended solvent. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), acetonitrile (B52724) is often used as the solvent.

Q3: How should I properly store my this compound stock solutions to ensure long-term stability?

A3: To maximize the shelf-life of your stock solutions, adhere to the following storage guidelines:

  • Storage Temperature: For long-term storage, it is best to keep aliquots at -80°C. For short-term storage (days to weeks), -20°C is generally acceptable.

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. This minimizes the exposure of the stock solution to atmospheric moisture and temperature fluctuations.

  • Container: Use amber glass vials or polypropylene (B1209903) tubes that can be tightly sealed to protect the solution from light and moisture.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound stock solutions.

Problem Potential Cause(s) Troubleshooting Steps
Precipitation in stock solution upon storage (especially at low temperatures) The solubility of the compound is temperature-dependent and may be lower at -20°C or -80°C. The concentration of the stock solution may be too high for the storage temperature.1. Gently warm the vial to room temperature or 37°C in a water bath. 2. Vortex the solution thoroughly to redissolve the precipitate. 3. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 4. Ensure you are using anhydrous DMSO, as absorbed water can reduce solubility.
Precipitation when diluting the DMSO stock into aqueous media (e.g., cell culture medium) This is a common phenomenon known as "salting out" or "crashing out," where the compound is poorly soluble in the aqueous environment. The final concentration in the aqueous medium may exceed the compound's aqueous solubility.1. Pre-warm the media: Ensure your cell culture media or buffer is at 37°C before adding the DMSO stock. 2. Increase the volume of the final solution: A higher final volume will result in a lower final concentration of the compound. 3. Use a stepwise dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution in a smaller volume of media first. 4. Increase mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion. 5. Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your experiment to minimize solvent effects and potential toxicity.
Inconsistent or unexpected experimental results The stock solution may have degraded over time due to improper storage or handling.1. Prepare a fresh stock solution: This is the most reliable way to ensure the integrity of your compound. 2. Perform a stability check: If you have access to analytical instrumentation (e.g., HPLC), you can assess the purity of your stock solution over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. 3. Review your storage procedures: Ensure that stock solutions are stored at the correct temperature, protected from light, and that freeze-thaw cycles are minimized.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder, MW: 205.04 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 100 mmol/L * 0.001 L * 205.04 g/mol = 0.0205 g = 20.5 mg

  • Weigh the compound: Accurately weigh 20.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Protocol for Assessing Stock Solution Stability by HPLC

Objective: To determine the stability of a this compound stock solution under different storage conditions over time.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Time-Zero Analysis:

    • Immediately after preparing the fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM in acetonitrile).

    • Inject the sample onto the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the main compound peak. This will serve as your baseline (T=0) measurement.

  • Sample Storage:

    • Store aliquots of the stock solution under the desired test conditions (e.g., 4°C, room temperature, -20°C, -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Prepare a dilution for HPLC analysis as in the time-zero step.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the time-zero peak area. A significant decrease in peak area suggests degradation.

    • Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling Pathway of this compound Induced Mitochondrial Dysfunction

G DCPU This compound (DCPU) InnerMitoMembrane Inner Mitochondrial Membrane DCPU->InnerMitoMembrane Disrupts ProtonGradient Proton Gradient (Δp) InnerMitoMembrane->ProtonGradient Dissipates ROS_Production Reactive Oxygen Species (ROS) Production (Increased) InnerMitoMembrane->ROS_Production Increased ETC leakage leads to ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP_Production ATP Production (Decreased) ProtonGradient->ATP_Production Uncoupling leads to ET_Chain Electron Transport Chain (ETC) ET_Chain->ProtonGradient Generates ATPSynthase->ATP_Production Leads to AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation Low ATP/AMP ratio causes Cellular_Stress Cellular Stress & Apoptosis ROS_Production->Cellular_Stress Induces AMPK_Activation->Cellular_Stress Can trigger

Caption: Mitochondrial uncoupling by this compound.

Experimental Workflow for Stock Solution Preparation and Stability Testing

G cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store t0 Time-Zero HPLC Analysis aliquot->t0 storage_conditions Store Aliquots at Various Conditions t0->storage_conditions tp_analysis Time-Point HPLC Analysis storage_conditions->tp_analysis At t=x compare Compare to Time-Zero Data tp_analysis->compare G start Precipitate Observed in Stock Solution? warm_vortex Warm to RT/37°C and Vortex start->warm_vortex Yes no_precipitate No Precipitate start->no_precipitate No redissolved Completely Redissolved? warm_vortex->redissolved use_solution Use Solution Promptly redissolved->use_solution Yes prepare_new Prepare Fresh Stock at Lower Concentration redissolved->prepare_new No

References

Common experimental errors with "1-(3,4-Dichlorophenyl)urea"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Dichlorophenyl)urea and its derivatives like Diuron (DCMU).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound compounds like Diuron (DCMU)?

A1: this compound derivatives, such as Diuron (DCMU), are potent inhibitors of photosynthesis.[1][2] They block the photosynthetic electron transport chain by binding to the QB plastoquinone (B1678516) binding site of photosystem II (PSII).[1][2] This inhibition prevents the flow of electrons from PSII to plastoquinone, thereby halting the production of ATP and NADPH, the energy currencies of the cell.[1][2]

Q2: What are the common challenges encountered when preparing solutions of this compound?

A2: A primary challenge is the low aqueous solubility of this compound and its derivatives. Diuron, for instance, has a water solubility of only 42 mg/L.[1][2] This can lead to difficulties in achieving the desired concentration in aqueous buffers for biological assays. It is more soluble in organic solvents.[3]

Q3: How stable is this compound in solution?

A3: The stability of urea-based compounds in solution is influenced by pH and temperature. Generally, urea (B33335) is more stable in a pH range of 4-8.[4] Stability decreases with increasing temperature.[4] For experimental consistency, it is advisable to prepare fresh solutions and store them appropriately, avoiding extreme pH and high temperatures.

Q4: Can this compound affect cellular processes other than photosynthesis?

A4: While the primary target is photosynthesis, some studies suggest that dichlorophenyl urea compounds can have other cellular effects. For example, certain novel dichlorophenyl urea compounds have been shown to inhibit the proliferation of human leukemia cells by inducing cell cycle arrest, differentiation, and apoptosis.[5] Another compound, 1,3-Bis(3,5-dichlorophenyl) urea, has demonstrated anti-cancer effects in melanoma by targeting multiple signaling pathways.[6]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Photosynthesis in Plant/Algal Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inadequate Solubility/Precipitation of Compound - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. - Ensure the final concentration of the organic solvent is low enough to not affect the biological system. - Visually inspect for any precipitation after dilution. If precipitation occurs, consider using a lower concentration or a different co-solvent system.
Degradation of the Compound - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C and protect them from light. - Avoid repeated freeze-thaw cycles.
Issues with Biological Material (Chloroplasts, Algae, Plants) - Ensure the chloroplasts are freshly isolated and active. - Verify the health and viability of the algal culture or plant tissue. - Use a positive control (e.g., a known concentration of Diuron) to confirm the responsiveness of your system.
Incorrect Experimental Conditions - Optimize light intensity and wavelength for your specific assay, as these can influence photosynthetic activity. - Ensure the temperature and pH of the assay buffer are within the optimal range for your biological material.
Problem 2: High Background Signal or Off-Target Effects in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cytotoxicity of the Solvent - Determine the maximum tolerated concentration of the organic solvent (e.g., DMSO) by running a vehicle control. - Keep the final solvent concentration consistent across all experimental groups.
Compound Instability in Culture Media - Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. - Consider the possibility of the compound binding to serum proteins in the media, which could reduce its effective concentration.
Non-Specific Binding - If using high concentrations, the compound may exhibit off-target effects. - Perform dose-response experiments to identify the optimal concentration range for specific activity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Property This compound Diuron (DCMU)
CAS Number 2327-02-8[7]330-54-1
Molecular Formula C₇H₆Cl₂N₂O[7]C₉H₁₀Cl₂N₂O[1]
Molar Mass 205.04 g/mol [7]233.09 g/mol [1]
Appearance White to Off-White Solid[8]White Crystalline Solid[1]
Melting Point 155.6-156.3 °C[8]158 °C[1][2]
Water Solubility Data not readily available42 mg/L[1][2]

Experimental Protocols

Protocol 1: Inhibition of Photosynthetic Electron Transport in Isolated Chloroplasts

Objective: To determine the inhibitory effect of this compound on photosystem II activity by measuring oxygen evolution.

Materials:

  • Fresh spinach leaves

  • Isolation Buffer (e.g., 0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA)

  • Assay Buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)

  • This compound stock solution (e.g., in DMSO)

  • Chlorophyll (B73375) determination reagents (e.g., 80% acetone)

  • Oxygen electrode system

  • Light source

Procedure:

  • Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at a low speed to pellet intact chloroplasts. Resuspend the pellet in a minimal volume of assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

  • Oxygen Evolution Assay: a. Calibrate the oxygen electrode system. b. Add the assay buffer to the reaction chamber, followed by the isolated chloroplasts (to a final chlorophyll concentration of ~10-20 µg/mL). c. Add the artificial electron acceptor. d. Add the desired concentration of this compound or the vehicle control (DMSO). e. Incubate in the dark for a few minutes. f. Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Data Analysis: Calculate the rate of oxygen evolution for each concentration of the inhibitor and determine the IC₅₀ value.

Mandatory Visualizations

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light O2 O₂ QA QA Pheo->QA QB QB QA->QB e⁻ PQ Plastoquinone Pool QB->PQ e⁻ Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd Light NADP NADP⁺ Fd->NADP e⁻ H2O H₂O H2O->P680 2e⁻ PQ->Cytb6f NADPH NADPH DCMU This compound (Diuron/DCMU) DCMU->QB Inhibits e⁻ transfer

Caption: Inhibition of Photosystem II by this compound (DCMU).

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_assay Prepare Assay Buffer and Biological Material start->prep_assay add_compound Add Compound/Vehicle to Assay prep_stock->add_compound prep_assay->add_compound incubate Incubate add_compound->incubate measure Measure Endpoint (e.g., O₂ evolution, fluorescence) incubate->measure analyze Analyze Data (e.g., calculate IC₅₀) measure->analyze end End analyze->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree start Inconsistent/No Activity Observed check_solubility Is the compound fully dissolved? start->check_solubility check_positive_control Does the positive control work? check_solubility->check_positive_control Yes solubility_issue Issue: Solubility Solution: Prepare fresh stock in appropriate solvent, check for precipitation. check_solubility->solubility_issue No check_viability Is the biological material healthy/active? check_positive_control->check_viability Yes compound_issue Issue: Compound Degradation Solution: Prepare fresh solution, check storage conditions. check_positive_control->compound_issue No system_issue Issue: Biological System Solution: Use fresh/healthy material, re-isolate chloroplasts. check_viability->system_issue No protocol_issue Issue: Experimental Protocol Solution: Verify concentrations, incubation times, and measurement parameters. check_viability->protocol_issue Yes

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Optimizing 1-(3,4-Dichlorophenyl)urea (Diuron) Concentration for Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron, in plant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in plants?

A1: this compound, or Diuron, is a specific and sensitive inhibitor of photosynthesis.[1][2] It functions by blocking the QB plastoquinone (B1678516) binding site on the D1 protein of Photosystem II (PSII).[3][4][5] This blockage interrupts the photosynthetic electron transport chain, preventing the flow of electrons from PSII to plastoquinone.[1][2] Consequently, the plant's ability to convert light energy into chemical energy in the form of ATP and NADPH is significantly reduced.[1][2] It is important to note that Diuron's inhibitory effect is specific to PSII and does not directly affect Photosystem I or the carbon fixation reactions of the Calvin cycle.[1][2]

Q2: What is the solubility of Diuron and in which solvents should I dissolve it?

A2: Diuron has low solubility in water, approximately 42 mg/L at 25°C.[6] Its solubility is significantly better in organic solvents. For laboratory purposes, it is recommended to dissolve Diuron in acetone, methanol, or dimethyl sulfoxide (B87167) (DMSO) before preparing aqueous working solutions.[7]

Q3: What are the typical concentration ranges of Diuron used in plant assays?

A3: The effective concentration of Diuron can vary significantly depending on the plant species, the type of assay (e.g., whole plant, isolated chloroplasts, algal culture), and the duration of exposure. Generally, concentrations can range from the micrograms per liter (µg/L) to the millimolar (mM) level. For instance, EC50 values (the concentration causing 50% inhibition) for microalgal growth can be in the range of 7 to 36 µg/L.[4] In some aquatic plants, effects on photosynthesis can be observed at concentrations as low as 0.1 µg/L.[8][9] For foliar applications on whole plants to achieve significant inhibition, concentrations in the millimolar range (e.g., 40 mM) have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or no inhibitory effect observed at expected concentrations.

  • Possible Cause 1: Poor Solubility. Diuron's low aqueous solubility can lead to precipitation in your working solution, reducing the effective concentration.

    • Troubleshooting Step: Ensure your stock solution is fully dissolved in an appropriate organic solvent (e.g., DMSO, acetone) before diluting to the final aqueous concentration. Visually inspect your final solution for any precipitate. If precipitation occurs, you may need to adjust the final concentration of the organic solvent or use a sonicator to aid dissolution.[3]

  • Possible Cause 2: Inaccurate Concentration of Commercial Formulations. If you are using a commercial herbicide formulation, the stated percentage of the active ingredient (a.i.) must be used to calculate the actual Diuron concentration.

    • Troubleshooting Step: Always check the product label for the concentration of the active ingredient and use this to calculate the amount needed for your stock solution. Be aware that commercial formulations may contain adjuvants that could influence the plant's response.[10]

  • Possible Cause 3: Plant-Specific Tolerance. Different plant species exhibit varying levels of tolerance to herbicides.

    • Troubleshooting Step: Conduct a pilot experiment with a wide range of Diuron concentrations to establish a dose-response curve for your specific plant species. This will help you identify the effective concentration range.

Issue 2: High variability between replicates.

  • Possible Cause 1: Uneven Application. For whole-plant assays, inconsistent application of the Diuron solution can lead to variable results.

    • Troubleshooting Step: Ensure uniform spray coverage for foliar applications or consistent volume and distribution for soil drench applications. For in-vitro assays, ensure thorough mixing of the Diuron into the growth medium.

  • Possible Cause 2: Environmental Factors. Light intensity and temperature can influence the photosynthetic rate and, consequently, the apparent effect of a photosynthesis inhibitor.

    • Troubleshooting Step: Maintain consistent and controlled environmental conditions (light, temperature, humidity) for all replicates throughout the experiment.

  • Possible Cause 3: Biological Variability. Natural variation within a population of plants can contribute to variability in the data.

    • Troubleshooting Step: Use a sufficient number of replicates to account for biological variability. Ensure that plants are of a similar age and developmental stage.

Data Presentation

Table 1: Effective Concentrations of this compound (Diuron) in Various Plant and Algal Assays

Organism/SystemAssay TypeEffective ConcentrationObserved Effect
Freshwater algaeGrowth Inhibition7 - 36 µg/LEC50 over 72 hours[4]
Freshwater biofilmsPhotosynthesis Inhibition> 100 µg/LComplete inhibition of photosynthesis[4]
Chlamydomonas reinhardtiiPhotosynthesis Inhibition2 µg/LSignificant inhibition after 30 minutes[11][12]
Tropical SeagrassPhotosynthesis Inhibition0.1 - 100 µg/LDepression of effective quantum yield[8]
Soybean (Glycine max)Photosynthesis Inhibition40 mMSignificant inhibition after 1 hour (foliar application)[1]
Isolated Spinach ChloroplastsPhotosynthesis InhibitionRatios of 200:1 (chlorophyll:diuron)Significant chlorophyll (B73375) degradation[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Diuron Stock Solution in DMSO
  • Materials:

    • This compound (Diuron) powder (Molar Mass: 233.09 g/mol )

    • Dimethyl sulfoxide (DMSO)

    • 50 mL conical tube

    • Analytical balance

    • Vortex mixer or sonicator

  • Procedure:

    • Calculate the required mass of Diuron for your desired stock solution volume. For 10 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 L * 0.010 mol/L * 233.09 g/mol = 0.0233 g (or 23.3 mg)

    • Carefully weigh out 23.3 mg of Diuron powder and transfer it to a 50 mL conical tube.

    • Add a small volume of DMSO (e.g., 5 mL) to the tube.

    • Vortex the tube vigorously or use a sonicator until the Diuron powder is completely dissolved. Visually inspect to ensure no solid particles remain.

    • Once dissolved, add DMSO to bring the final volume to 10 mL.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

Protocol 2: Determining Photosynthetic Inhibition using Chlorophyll Fluorescence

This protocol provides a general method for assessing the effect of Diuron on photosynthetic efficiency in intact leaves using a Pulse Amplitude Modulated (PAM) fluorometer.

  • Plant Material and Treatment:

    • Grow plants under controlled environmental conditions.

    • Prepare a series of Diuron working solutions by diluting the stock solution in a suitable buffer or water containing a surfactant (e.g., 0.05% Tween-20) to aid in leaf penetration. Include a control solution without Diuron.

    • Apply the treatment solutions to the leaves. This can be done by spraying the entire plant, applying droplets to specific leaf areas, or floating leaf discs on the solutions.

  • Chlorophyll Fluorescence Measurement:

    • Dark-adapt the treated leaves for at least 20-30 minutes before taking measurements. This allows for the complete oxidation of the PSII electron transport chain.

    • Use a PAM fluorometer to measure the minimum fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

    • A decrease in the Fv/Fm ratio in Diuron-treated plants compared to the control indicates an inhibition of PSII.

  • Data Analysis:

    • Plot the Fv/Fm values against the logarithm of the Diuron concentration.

    • From this dose-response curve, you can determine key parameters such as the EC50 value.

Visualizations

Photosynthetic_Electron_Transport_Inhibition_by_Diuron cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA Q_A Pheo->QA Electron Transfer QB Q_B Site QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer (Inhibited) Diuron This compound (Diuron) Diuron->QB Blocks Binding Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f Light Light Energy Light->P680 Excites

Caption: Inhibition of Photosynthetic Electron Flow by Diuron.

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect Check_Solubility Is the Diuron fully dissolved in the stock and working solutions? Start->Check_Solubility Check_Concentration Is the active ingredient concentration from the commercial source correct? Check_Solubility->Check_Concentration Yes Troubleshoot_Solubility Action: Use appropriate solvent (DMSO/acetone), sonicate, check for precipitate. Check_Solubility->Troubleshoot_Solubility No Check_Dose_Response Have you performed a dose-response curve for your specific plant species? Check_Concentration->Check_Dose_Response Yes Troubleshoot_Concentration Action: Recalculate concentration based on the active ingredient percentage. Check_Concentration->Troubleshoot_Concentration No Result_OK Problem Resolved Check_Dose_Response->Result_OK Yes Troubleshoot_Dose_Response Action: Conduct a pilot study with a broad concentration range. Check_Dose_Response->Troubleshoot_Dose_Response No Troubleshoot_Solubility->Result_OK Troubleshoot_Concentration->Result_OK Troubleshoot_Dose_Response->Result_OK

Caption: Troubleshooting Logic for Diuron Assays.

References

Technical Support Center: Chlorophyll Fluorescence Measurements with DCMU

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting chlorophyll (B73375) fluorescence measurements using the photosystem II (PSII) inhibitor, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU).

Frequently Asked Questions (FAQs)

Q1: What is DCMU and how does it affect chlorophyll fluorescence?

A1: DCMU, also known as Diuron, is a herbicide that acts as a specific and sensitive inhibitor of photosynthesis.[1] It blocks the photosynthetic electron transport chain by binding to the plastoquinone (B1678516) (QB) binding site on the D1 protein of photosystem II (PSII).[1] This blockage prevents electrons from flowing from PSII to the plastoquinone pool, effectively halting linear electron transport.[1]

This inhibition has a direct impact on chlorophyll fluorescence. When electron transport is blocked, the primary quinone acceptor (QA) of PSII becomes progressively reduced, leading to an increase in fluorescence emission. Consequently, the use of DCMU allows for the determination of the maximum fluorescence yield (Fm) as all reaction centers become "closed".

Q2: What are the expected changes in key chlorophyll fluorescence parameters after DCMU treatment?

A2: The addition of DCMU leads to predictable changes in several key chlorophyll fluorescence parameters. Understanding these changes is crucial for interpreting your experimental results.

  • Minimal Fluorescence (Fo): In the presence of DCMU, Fo can be overestimated due to the actinic effect of even very weak measuring light, which can cause a reduction of QA.[2]

  • Maximum Fluorescence (Fm): In dark-adapted samples, the Fm value should be similar with or without DCMU, as a saturating pulse will also fully reduce the QA pool.[3]

  • Variable Fluorescence (Fv = Fm - Fo): Due to the potential for an artificially high Fo, Fv may appear lower in DCMU-treated samples.

  • Maximum Quantum Yield of PSII (Fv/Fm): A decrease in Fv/Fm after DCMU treatment can indicate pre-existing damage to PSII reaction centers.[4][5]

  • Photochemical Quenching (qP): This parameter reflects the proportion of open PSII reaction centers. As DCMU blocks electron transport, QA becomes reduced, and qP will significantly decrease, approaching zero.[6]

  • Effective Quantum Yield of PSII (Y(II) or ΦPSII): This measures the efficiency of photochemical energy conversion in the light. Since photochemistry is inhibited by DCMU, Y(II) will drop to near zero.[6]

  • Non-Photochemical Quenching (NPQ): The effect of DCMU on NPQ can be complex. By blocking the buildup of a proton gradient (ΔpH) across the thylakoid membrane, which is a major driver of energy-dependent quenching (qE), DCMU can inhibit the formation of NPQ.

Q3: What concentration of DCMU should I use and for how long should I incubate my samples?

A3: The optimal concentration and incubation time for DCMU can vary depending on the sample type and experimental conditions. It is always recommended to perform a concentration and time-course titration to determine the optimal conditions for your specific experiment.

  • For Algal Cultures: Concentrations ranging from 2 µg/L to 50 µM have been reported.[7][8] Incubation times are typically around 30 minutes.[7]

  • For Leaf Discs or Intact Leaves: Concentrations between 10 µM and 500 µM are commonly used.[9][10] Incubation can range from 30 minutes to several hours, often by floating leaf discs on the DCMU solution or infiltrating the leaf.[9]

Q4: How should I prepare and store my DCMU stock solution?

A4: DCMU is sparingly soluble in water. A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the experimental buffer or medium.

  • Solvent: Ethanol (B145695) or DMSO are commonly used. For a 10 mM stock solution in ethanol, you can dissolve approximately 2.33 mg of DCMU in 1 mL of ethanol.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at 4°C or -20°C for long-term storage.

  • Working Solution: When preparing the final working solution, ensure that the final concentration of the organic solvent is low enough (typically <1%) to not affect the photosynthetic apparatus. Always include a solvent-only control in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or variable Fv/Fm readings after DCMU treatment. 1. Incomplete dark adaptation.[11] 2. Insufficient DCMU concentration or incubation time. 3. DCMU solution has degraded. 4. Uneven infiltration of DCMU into the leaf tissue.[12]1. Ensure a consistent and adequate dark adaptation period (typically 15-30 minutes) for all samples before measurement.[11] 2. Perform a titration to determine the optimal DCMU concentration and incubation time for your specific sample. 3. Prepare fresh DCMU stock and working solutions. 4. For leaf samples, try vacuum infiltration to ensure even distribution of the inhibitor.
Fo value increases significantly after adding DCMU. The measuring light of the fluorometer is causing some reduction of QA in the DCMU-blocked PSII centers (actinic effect).[2]Use a fluorometer with a very low intensity measuring light or one that allows for the determination of Fo with a brief, weak flash just before the saturating pulse.[13]
NPQ does not decrease to zero in the presence of DCMU. 1. Some components of NPQ, such as state transitions (qT) or photoinhibition (qI), may not be fully inhibited by DCMU. 2. Incomplete inhibition of the Calvin-Benson cycle may allow for some residual proton gradient formation.1. Analyze the relaxation kinetics of NPQ in the dark to distinguish between the different components (qE, qT, qI). 2. Ensure complete inhibition of PSII by using an optimal DCMU concentration.
Unexpected quenching of fluorescence is observed after DCMU addition. At very high concentrations, DCMU may have secondary effects, or other factors in your experimental system may be causing quenching.1. Re-evaluate your DCMU concentration; use the lowest effective concentration. 2. Check for other potential stressors in your experimental setup (e.g., temperature, osmotic stress).
No significant effect of DCMU is observed. 1. The DCMU solution is inactive or at too low a concentration. 2. The sample is resistant to DCMU. 3. The DCMU did not effectively penetrate the sample.1. Prepare a fresh DCMU solution and verify the concentration. 2. While uncommon for most photosynthetic organisms, consider this possibility. 3. For algae with thick cell walls or leaves with a thick cuticle, consider methods to improve uptake, such as cell permeabilization (with caution) or vacuum infiltration.

Data Presentation

Table 1: Expected Effects of DCMU on Chlorophyll Fluorescence Parameters

ParameterDescriptionExpected Change with DCMURationale
Fo Minimal fluorescence (all PSII centers open)May increaseActinic effect of measuring light on inhibited centers.[2]
Fm Maximal fluorescence (all PSII centers closed)Should remain similarA saturating pulse will close all centers, similar to the effect of DCMU.[3]
Fv/Fm Maximum quantum yield of PSIIShould remain high (~0.83 in healthy samples)A significant decrease may indicate prior photoinhibition.[4][5]
Y(II) or ΦPSII Effective quantum yield of PSII in the lightDecreases to near zeroPhotochemical quenching is inhibited.[6]
qP Photochemical quenching coefficientDecreases to near zeroPSII reaction centers are predominantly closed (QA is reduced).[6]
NPQ Non-photochemical quenchingGenerally decreasesInhibition of the ΔpH-dependent component (qE).

Experimental Protocols

Protocol 1: DCMU Treatment of Leaf Discs for PAM Fluorometry

  • Sample Preparation:

    • Excise leaf discs (e.g., 1 cm diameter) from healthy, well-watered plants.

    • Avoid major veins.

  • Dark Adaptation:

    • Dark-adapt the leaf discs for at least 20-30 minutes.

  • Initial Measurement (Control):

    • Measure the initial chlorophyll fluorescence parameters (Fo, Fm, Fv/Fm) on the dark-adapted leaf discs.

  • DCMU Incubation:

    • Prepare a working solution of DCMU (e.g., 20 µM in a buffer or distilled water with <0.1% ethanol).

    • Float the leaf discs, abaxial side down, on the DCMU solution. For more uniform application, vacuum infiltrate the leaf discs with the DCMU solution for 1-2 minutes.

    • Incubate in the dark for 30-60 minutes.

  • Post-Incubation Measurement:

    • Gently blot the leaf discs dry.

    • Measure the chlorophyll fluorescence parameters again.

  • Light-Adapted Measurements (Optional):

    • To determine parameters like Y(II), qP, and NPQ, expose the control and DCMU-treated leaf discs to a constant actinic light.

    • Apply saturating pulses at regular intervals to determine Fm' and Fs.

Protocol 2: DCMU Treatment of Algal Cultures for Fluorometry

  • Sample Preparation:

    • Use a log-phase algal culture.

    • Adjust the cell density to a consistent chlorophyll concentration for all samples.

  • Dark Adaptation:

    • Dark-adapt the algal suspension for 15-20 minutes with gentle stirring.

  • Initial Measurement (Control):

    • Measure the initial chlorophyll fluorescence parameters of an aliquot of the dark-adapted culture.

  • DCMU Addition:

    • Prepare a DCMU stock solution (e.g., 10 mM in ethanol).

    • Add the appropriate volume of the stock solution to the algal suspension to achieve the desired final concentration (e.g., 10 µM). Ensure rapid and thorough mixing. The final ethanol concentration should be minimal (<0.1%).

    • Include a solvent control (add the same volume of ethanol without DCMU).

  • Incubation:

    • Incubate the treated and control samples in the dark for 20-30 minutes.[7]

  • Post-Incubation Measurement:

    • Measure the chlorophyll fluorescence parameters of the DCMU-treated and control samples.

Mandatory Visualizations

DCMU_Action_Pathway Light Light Energy PSII Photosystem II (P680) Light->PSII Excitation QA QA PSII->QA e- Fluorescence Chlorophyll Fluorescence PSII->Fluorescence Energy Dissipation QB QB QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f e- PSI Photosystem I Cyt_b6f->PSI DCMU DCMU DCMU->QB Blocks e- transfer

Caption: Mechanism of DCMU action on the photosynthetic electron transport chain.

Troubleshooting_Workflow Start Start: Unexpected Fluorescence Results with DCMU Check_Protocol Review Experimental Protocol Start->Check_Protocol Inconsistent_Results Inconsistent Fv/Fm? Check_Protocol->Inconsistent_Results Protocol OK High_Fo High Fo? Inconsistent_Results->High_Fo No Sol_Dark_Adapt Action: Standardize Dark Adaptation Time Inconsistent_Results->Sol_Dark_Adapt Yes No_Effect No DCMU Effect? High_Fo->No_Effect No Sol_Measure_Light Action: Check/Adjust Measuring Light Intensity High_Fo->Sol_Measure_Light Yes Sol_Fresh_DCMU Action: Prepare Fresh DCMU Solution No_Effect->Sol_Fresh_DCMU Yes End Resolved Sol_Dark_Adapt->End Sol_DCMU_Conc Action: Perform DCMU Concentration/Time Titration Sol_DCMU_Conc->End Sol_Measure_Light->End Sol_Penetration Action: Improve DCMU Penetration (e.g., infiltration) Sol_Fresh_DCMU->Sol_Penetration Sol_Penetration->Sol_DCMU_Conc

Caption: A logical workflow for troubleshooting common issues with DCMU in chlorophyll fluorescence experiments.

References

How to prevent precipitation of "1-(3,4-Dichlorophenyl)urea" in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-(3,4-Dichlorophenyl)urea in experimental settings. This guide addresses common challenges, particularly the prevention of its precipitation in aqueous media, and offers detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical compound belonging to the phenylurea class. It is a white crystalline solid characterized by its poor solubility in water and higher solubility in organic solvents.[1][2] This low aqueous solubility is a primary challenge when using it in biological media.

Q2: Why does this compound precipitate in my cell culture media?

Precipitation of this compound in cell culture media is most often due to its low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium, the compound can crash out of solution if its solubility limit is exceeded. Other contributing factors can include the pH of the media, temperature fluctuations, and interactions with other media components.[1][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for use in cell-based assays.[4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[4][6] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[7][8]

Troubleshooting Guide: Preventing Precipitation

Encountering precipitation can compromise experimental results. This guide provides a systematic approach to troubleshooting and preventing this issue.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the media. The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media.- Prepare a more dilute working solution. - Perform a serial dilution of the high-concentration stock solution in 100% DMSO before the final dilution into the culture medium.[5]
A cloudy or hazy appearance is observed in the media after adding the compound. Micro-precipitation is occurring, indicating that the compound is on the edge of its solubility limit.- Lower the final concentration of the compound in your experiment. - Ensure thorough and immediate mixing after adding the compound to the media.
Precipitate forms over time during incubation. The compound's stability in the media is limited, or temperature fluctuations in the incubator are affecting solubility.- Prepare fresh working solutions immediately before each experiment. - Ensure the incubator maintains a stable temperature.
The final DMSO concentration in the media is high. A high concentration of the stock solution requires a larger volume to be added to the media, leading to a higher final DMSO concentration.- Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution. - Ensure the final DMSO concentration does not exceed the tolerated limit for your specific cell line (ideally ≤ 0.5%).[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 205.04 g/mol . To prepare 1 mL of a 10 mM solution, you will need 2.05 mg of the compound.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved.[5]

  • If the compound does not fully dissolve, you can sonicate the tube in a water bath for a few minutes to aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.[5]

Protocol 2: Preparation of a Working Solution and Dosing in Cell Culture

Objective: To prepare a final concentration of 10 µM this compound in a cell culture plate with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cell culture plates with seeded cells

Procedure:

  • Serial Dilution in DMSO (Recommended): To avoid precipitation upon dilution into the aqueous medium, perform an intermediate dilution step in 100% DMSO.[5]

    • Prepare a 1:10 dilution of your 10 mM stock solution in DMSO to get a 1 mM intermediate stock.

  • Final Dilution into Media:

    • Calculate the volume of the intermediate stock needed. To achieve a final concentration of 10 µM in 1 mL of media, you will need 10 µL of the 1 mM intermediate stock.

    • Gently add the calculated volume of the intermediate stock solution to the cell culture medium in the well.

    • Immediately and gently mix the contents of the well by swirling the plate to ensure even distribution and minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: In a separate well, add the same volume of 100% DMSO (in this case, 10 µL of the 1:10 DMSO dilution from the intermediate step) to the same final volume of media to serve as a vehicle control. This ensures that any observed effects are due to the compound and not the solvent.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterPoorly soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[4][5]
AcetoneSoluble[9]
Ethanol (B145695)Sparingly solubleGeneral knowledge for similar compounds

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationReference
Most Cancer Cell Lines0.5%[4][10]
Sensitive/Primary Cells≤ 0.1%[4]

Visualizations

Signaling Pathways

Dichlorophenyl urea (B33335) compounds have been shown to impact several key signaling pathways involved in cell proliferation, survival, and metabolism. The diagrams below illustrate these pathways.

AMPK_Signaling_Pathway DCPU This compound AMPK AMPK DCPU->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Autophagy Autophagy AMPK->Autophagy Promotes mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibits

Caption: AMPK Signaling Pathway Activation.

PI3K_Akt_mTOR_Pathway DCPU This compound PI3K PI3K DCPU->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Hedgehog_Pathway DCPU This compound SMO SMO DCPU->SMO Inhibits GLI GLI SMO->GLI Activates Target_Genes Target Gene Expression GLI->Target_Genes Promotes

Caption: Hedgehog Signaling Pathway Inhibition.

Experimental Workflow

experimental_workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO (10 mM Stock) weigh->dissolve serial_dilute Serial Dilution in DMSO (Intermediate Stocks) dissolve->serial_dilute final_dilution Final Dilution in Cell Media serial_dilute->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental Workflow for Compound Dosing.

References

Off-target effects of "1-(3,4-Dichlorophenyl)urea" in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,4-Dichlorophenyl)urea, also known as DCPU. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound (DCPU) is a chemical compound that is a major metabolite of the herbicide Diuron (B1670789).[1] In plants, Diuron and its metabolites are known to be potent inhibitors of photosynthesis by blocking the electron flow in photosystem II.[2][3] In mammalian cells, DCPU has been shown to reduce cell viability, with mitochondria being a primary target.[1]

Q2: I am observing higher-than-expected cytotoxicity in my experiments. Could this be an off-target effect?

A2: Yes, unexpected levels of cell death are a potential consequence of using this compound. Studies have shown that DCPU can reduce the viability of various human cell lines, including placental choriocarcinoma (BeWo), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (Caco-2) cells.[1] This cytotoxicity is believed to be linked to mitochondrial dysfunction.[1][4]

Q3: My cells are showing signs of metabolic stress, such as decreased ATP levels. Is this a known effect of this compound?

A3: Yes, impaired ATP levels are a documented effect of DCPU and its parent compound, Diuron.[5] This is consistent with findings that identify mitochondria as a key target of DCPU's toxic effects.[1] Both R- and S-isomers of a related compound, 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU), have been shown to inhibit state 3 respiration in mitochondria.[6][7]

Q4: Are there any known off-target signaling pathways affected by this compound?

A4: While specific off-target signaling pathways for this compound are not extensively documented, its diaryl urea (B33335) structure is a common scaffold in type II kinase inhibitors. This class of inhibitors often exhibits off-target activity by binding to the ATP-binding pocket of various kinases. Therefore, it is plausible that DCPU could have unintended effects on cellular signaling cascades regulated by protein kinases. For instance, a structurally related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has been shown to activate the AMPK pathway and decrease pAkt levels.[8][9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent IC50 values between experiments. - Compound degradation in solution.- Variability in cell density or metabolic state.- Inconsistent incubation times.- Prepare fresh stock solutions of this compound for each experiment.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Maintain consistent compound exposure times across all experiments.
High background in cell viability assays (e.g., MTT, XTT). - Direct interference of the compound with the assay reagents.- Altered mitochondrial reductase activity not reflective of cell number.- Run a control with the compound in cell-free media to check for direct reduction of the assay substrate.- Use a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or propidium (B1200493) iodide staining).
Unexpected changes in the phosphorylation status of key signaling proteins. - Off-target inhibition or activation of protein kinases due to the diaryl urea scaffold.- Perform a western blot analysis for a panel of common signaling kinases (e.g., Akt, ERK, JNK) to identify affected pathways.- Use a structurally unrelated inhibitor for your intended target (if any) as a control to confirm if the observed signaling changes are specific to this compound.
Cell morphology changes indicative of apoptosis (e.g., membrane blebbing, cell shrinkage). - Induction of the mitochondrial-dependent apoptotic pathway.- Perform an Annexin V/Propidium Iodide apoptosis assay to quantify apoptotic and necrotic cells.- Analyze the cleavage of caspase-3 and PARP by western blotting to confirm the activation of the apoptotic cascade. Structurally similar compounds have been shown to induce apoptosis.[10]

Data Presentation

Table 1: Cytotoxicity of this compound (DCPU) and its Parent Compound Diuron in Human Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
DCPUBeWo (placental choriocarcinoma)MTT> Diuron, < DCA[1]
DCPUCaco-2 (colon adenocarcinoma)MTT< DCPMU, < DCA, < Diuron[1]
DCPUMCF-7 (breast adenocarcinoma)MTTIC50 within the range of concentrations used[1]
DiuronBeWo (placental choriocarcinoma)MTT< DCPU, < DCA[1]
DiuronCaco-2 (colon adenocarcinoma)MTT> DCPU, > DCPMU, > DCA[1]

Note: The referenced study provided the order of cytotoxicity rather than specific IC50 values for all compounds in all cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • Staining: At the end of the treatment period, incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria based on the membrane potential, such as JC-1 or TMRM, according to the manufacturer's instructions.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. For JC-1, a shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

  • Quantification: Quantify the percentage of cells with depolarized mitochondria.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Assay Run cell-free assay control Start->Check_Assay Interference Compound interferes with assay Check_Assay->Interference Yes No_Interference No interference Check_Assay->No_Interference No Switch_Assay Switch to orthogonal viability assay (e.g., ATP-based) Interference->Switch_Assay Mito_Dysfunction Assess mitochondrial function (e.g., ΔΨm) No_Interference->Mito_Dysfunction Mito_Confirmed Mitochondrial dysfunction confirmed Mito_Dysfunction->Mito_Confirmed Yes Other_Mechanism Investigate other mechanisms (e.g., kinase inhibition) Mito_Dysfunction->Other_Mechanism No Apoptosis_Assay Perform apoptosis assay (Annexin V) Mito_Confirmed->Apoptosis_Assay G cluster_1 Known and Potential Off-Target Effects of this compound DCPU This compound (DCPU) Mitochondria Mitochondria DCPU->Mitochondria Kinases Protein Kinases (Potential Off-Target) DCPU->Kinases inferred from -diaryl urea structure ETC Inhibition of State 3 Respiration Mitochondria->ETC Apoptosis Induction of Apoptosis Mitochondria->Apoptosis ATP Decreased ATP Production ETC->ATP Viability Reduced Cell Viability ATP->Viability Apoptosis->Viability Signaling Altered Cellular Signaling (e.g., pAkt, AMPK) Kinases->Signaling Signaling->Viability

References

Purification techniques for synthesized "1-(3,4-Dichlorophenyl)urea"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-(3,4-Dichlorophenyl)urea . This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound, also known as 3,4-DCPU or Norlinuron, is a chemical compound belonging to the phenylurea class.[1][2] It is a known metabolite of the herbicide Diuron.[1][2] It typically appears as a white to off-white solid.[1] Key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

Property Value Reference
CAS Number 2327-02-8 [1]
Molecular Formula C₇H₆Cl₂N₂O [1]
Molecular Weight 205.04 g/mol [2]
Melting Point 155.6-156.3 °C [1]
Appearance White to Off-White Solid [1]

| Solubility | Slightly soluble in DMSO and Methanol |[1] |

Q2: What are the potential impurities in a synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, side-products, or subsequent degradation. Common impurities may include:

  • Unreacted 3,4-dichloroaniline: A common starting material for urea (B33335) synthesis.

  • Di- and tri-substituted ureas: Formed by side reactions, such as the reaction of the product with the isocyanate intermediate.

  • Biuret derivatives: Resulting from the reaction of two urea molecules.[3]

  • Starting materials from related syntheses: If the compound is a metabolite of Diuron, residual Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) could be present.[4]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound. The key is selecting a solvent in which the compound is soluble when hot but insoluble when cold.[5]

  • Flash Column Chromatography: Useful for separating the desired compound from impurities with different polarities. It is highly effective but can be more time-consuming and require more solvent than recrystallization.[6]

  • Liquid-Liquid Extraction (Acid/Base Wash): An initial workup step to remove acidic or basic impurities. For example, an acid wash can help remove any unreacted 3,4-dichloroaniline.[6]

Purification & Troubleshooting Workflow

The following diagram outlines the general workflow for purifying synthesized this compound, including key decision points for troubleshooting.

G cluster_prep Initial Workup cluster_purify Primary Purification cluster_analysis Analysis & Final Product crude Crude Product extract Perform Acid/Base Extraction (Optional) crude->extract Basic impurities (e.g., aniline) present? choose Purity Level? crude->choose extract->choose recryst Recrystallization choose->recryst Relatively High column Column Chromatography choose->column Complex Mixture analyze Analyze Purity (TLC, HPLC, mp) recryst->analyze column->analyze pure Pure Product analyze->pure Purity OK impure Impure: Troubleshoot analyze->impure Purity Not OK impure->choose Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

Section 1: Recrystallization Issues

Q: My product does not dissolve in the recrystallization solvent, even when heating.

A:

  • Possible Cause: The solvent is too non-polar for your compound, or you have not added enough solvent.

  • Solution:

    • Add more solvent in small increments to the boiling solution.

    • If the compound still does not dissolve after adding a significant amount of solvent, the chosen solvent is likely unsuitable.

    • Select a more polar solvent or use a co-solvent system (a mixture of a good solvent and a poor solvent).

Q: No crystals form upon cooling the solution.

A:

  • Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide a surface for nucleation.[7]

    • Seed Crystals: Add a tiny crystal of the pure product to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5]

    • Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.

Q: The product "oils out" instead of forming crystals.

A:

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly, causing the compound to come out of solution as a supercooled liquid.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Add slightly more solvent before heating to ensure the saturation point is reached at a lower temperature.

G start Solution Cooled q1 Crystals Form? start->q1 oiled_out Product 'Oiled Out' start->oiled_out success Collect Crystals q1->success Yes q2 Induce Crystallization: 1. Scratch flask 2. Add seed crystal q1->q2 No q2->q1 Re-evaluate q3 Reduce Solvent Volume: - Boil off excess solvent - Cool again q2->q3 Still no crystals q3->q1 Re-evaluate q4 Re-heat solution. Allow to cool slower. oiled_out->q4

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 2: Column Chromatography Issues

Q: The compound is not moving from the origin on the TLC plate.

A:

  • Possible Cause: The solvent system (mobile phase) is not polar enough to move the compound up the stationary phase (silica or alumina).

  • Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.

Q: All spots (product and impurities) are running at the top of the TLC plate (High Rf).

A:

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Q: The separation between the product and an impurity is poor.

A:

  • Possible Cause: The polarity of the chosen solvent system is not optimal for separating the compounds.

  • Solution:

    • Fine-tune the solvent ratio: Test small variations in the solvent mixture.

    • Try a different solvent system: Consider using a different combination of solvents, for example, Dichloromethane/Methanol, if Hexane/EtOAc is not working.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure. The ideal solvent must be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • Add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, water, ethyl acetate) dropwise to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound, gently heat the test tube in a water bath. A good solvent will dissolve the compound completely when hot.

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large number of pure crystals.

Table 2: Example Solvent Screening Guide

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
Water Insoluble Insoluble None Poor
Ethanol Slightly Soluble Very Soluble Few crystals Moderate
Isopropanol Insoluble Very Soluble Abundant crystals Good Candidate

| Hexane | Insoluble | Insoluble | None | Poor |

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[7]

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Flash Column Chromatography

1. Preparation:

  • Select a Solvent System: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Pack the Column: Pack a glass column with silica (B1680970) gel using the chosen solvent system (as a slurry).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

2. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to determine which ones contain the purified product.

3. Isolation:

  • Combine the pure fractions containing the desired compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Factors affecting "1-(3,4-Dichlorophenyl)urea" efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,4-Dichlorophenyl)urea and its Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound and its widely studied analog, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron, DCMU). Due to the extensive body of research on Diuron (B1670789), this guide will focus primarily on its properties and experimental considerations, which are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Diuron (DCMU)?

A1: this compound is a chemical compound belonging to the phenylurea class.[1] It is the parent compound for a range of derivatives, including the well-known herbicide Diuron (also known as DCMU), which has two methyl groups on one of the urea (B33335) nitrogens.[2][3] While both share the core 3,4-dichlorophenyl urea structure responsible for certain biological activities, Diuron is far more extensively studied and commercially significant.

Q2: What is the primary mechanism of action for Diuron (DCMU)?

A2: The primary and most well-documented mechanism of action for Diuron is the potent and specific inhibition of photosynthesis.[2][4] It works by blocking the QB plastoquinone (B1678516) binding site on the D1 protein of Photosystem II (PSII).[2][4] This action interrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy (ATP and NADPH).[4]

Q3: Beyond inhibiting photosynthesis, what are other known biological effects?

A3: Research has revealed several other biological effects relevant to non-plant organisms:

  • Mitochondrial Inhibition: Diuron can act as an inhibitor of the mitochondrial respiratory chain.[3]

  • Endocrine Disruption: It has been shown to have anti-androgenic properties and can antagonize estrogenic and androgenic receptors, potentially impairing reproductive systems.[5]

  • Anti-Cancer Activity: Related dichlorophenyl urea compounds have demonstrated anti-cancer effects. They can induce cell cycle arrest at the G0/G1 phase and promote mitochondrial-dependent apoptosis in human leukemia and melanoma cells.[6][7]

Q4: How should I prepare and store stock solutions, given the low water solubility?

A4: Diuron's low aqueous solubility (approx. 42 mg/L) is a critical experimental factor.[2][3]

  • Solvents: Prepare high-concentration stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, or Acetone.[8]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Final Concentration: When diluting the stock into aqueous experimental media, ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatments, including a solvent-only vehicle control.

Troubleshooting Experimental Issues

Problem: My compound is precipitating out of solution in the experimental media.

  • Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility.

  • Solution 1: Check Solvent Concentration: Ensure your final solvent concentration is sufficient but non-toxic to your system. Perform a solvent tolerance test for your specific cells or organism.

  • Solution 2: Use Solubilizing Agents: For certain applications, co-precipitation with agents like β-cyclodextrin can significantly enhance the aqueous solubility of Diuron.[9][10]

  • Solution 3: Gentle Warming & Vortexing: When preparing the final dilution, gently warm the medium and vortex while adding the stock solution to aid dissolution. Do not overheat, as this may degrade the compound.

Problem: I am observing inconsistent results or no biological effect.

  • Cause 1: Compound Degradation: The compound may have degraded due to improper storage (light exposure, moisture) or repeated freeze-thaw cycles.

    • Solution: Use fresh aliquots for each experiment. Confirm the compound's integrity via analytical methods if possible.

  • Cause 2: Insufficient Concentration or Incubation Time: The dose or duration of exposure may not be sufficient to elicit a response.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal experimental parameters. Effects are often dose- and time-dependent.[7]

  • Cause 3: Cell/Organism Variability: The efficacy of phenylurea compounds can be highly dependent on the specific cell line or organism being studied.[11]

    • Solution: Review literature for effective concentrations in similar experimental systems. What works in one cell line may not work in another.

Problem: I am seeing high toxicity or unexpected effects in my control groups.

  • Cause: Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to the experimental system.

  • Solution: Always include a "vehicle control" (media with the same final concentration of the solvent as the treated samples). If toxicity is observed in this control, reduce the final solvent concentration by preparing a more dilute stock solution or using a less toxic solvent.

Data Presentation and Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron, DCMU)

Property Value Reference(s)
Molecular Formula C₉H₁₀Cl₂N₂O [2][4]
Molar Mass 233.09 g/mol [2][3]
Appearance White crystalline solid [2][12]
Melting Point 158 °C [2][4]
Water Solubility 42 mg/L (at 25 °C) [2][3][4]

| Organic Solubility | Soluble in DMSO, Methanol (Slightly), Acetone (5.3 wt %) |[8] |

Table 2: Examples of Experimentally Determined Effective Concentrations

Compound Class Experimental System Endpoint Effective Concentration Reference(s)
Dichlorophenyl Urea Human Leukemia (HL-60) IC₅₀ (72h) 1.2 - 2.2 µM [7]
Diuron (DCMU) C. elegans Lifespan extension 100 - 200 µM [11]
Diuron (DCMU) Javanese Medaka (Fish) Gonadal impairment 1 - 1000 µg/L [5]

| Diuron (DCMU) | Yeast (S. cerevisiae) | Respiration inhibition | 10⁻⁸ - 10⁻⁵ M |[13] |

Experimental Protocols

Protocol 1: General Protocol for Stock Solution Preparation

  • Calculate Mass: Determine the mass of Diuron (or analog) required to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to the powdered compound in a sterile, light-protected tube.

  • Solubilize: Vortex vigorously until the compound is fully dissolved. Gentle warming in a water bath (<37°C) may be required.

  • Sterilization: If required for cell culture, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store protected from light at -20°C or below.

Protocol 2: General Protocol for Treating Adherent Cell Cultures

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium to achieve 2x the final desired concentrations.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.

  • Treatment: Remove the old medium from the cells. Add an equal volume of the 2x working solutions (and vehicle control) to the appropriate wells.

  • Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).

Visualizations: Pathways and Workflows

G cluster_PSII Photosystem II (PSII) H2O H₂O OEC Oxygen Evolving Complex H2O->OEC e⁻ flow P680 P680 OEC->P680 e⁻ flow Pheo Pheophytin P680->Pheo e⁻ flow QA Qₐ Pheo->QA e⁻ flow QB Qₑ Site QA->QB e⁻ flow PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ flow Diuron Diuron (DCMU) Diuron->QB Inhibition

Caption: Diuron's mechanism of action in Photosystem II.

G cluster_cell_cycle Cell Cycle Arrest (G0/G1) cluster_apoptosis Mitochondrial Apoptosis compound Dichlorophenyl Urea Compound (e.g., SR4) p21_p27 p21 / p27 compound->p21_p27 upregulates CyclinD_E Cyclin D / E compound->CyclinD_E downregulates Mito Mitochondrion compound->Mito induces stress CDK2_4 CDK2 / CDK4 p21_p27->CDK2_4 inhibits G1_S G1-S Transition CDK2_4->G1_S promotes CyclinD_E->CDK2_4 activates CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways affected by dichlorophenyl ureas.

G Start Experiment Yields Unexpected Results CheckControls Analyze Controls (Vehicle, Positive, Negative) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK TroubleshootProtocol Review Protocol Steps (Incubation, Dosage, Handling) ControlsOK->TroubleshootProtocol  Yes FixControls Identify & Fix Control Issue (e.g., Solvent Toxicity) ControlsOK->FixControls  No TroubleshootReagents Troubleshoot Reagents (Compound, Media, Buffers) RepeatExp Repeat Experiment with Fresh Reagents TroubleshootReagents->RepeatExp TroubleshootProtocol->TroubleshootReagents FixControls->RepeatExp

Caption: Basic workflow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Analysis of Phenylurea Herbicides: 1-(3,4-Dichlorophenyl)urea and Monuron

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of agricultural sciences, the development and understanding of herbicidal agents are paramount for effective weed management. This guide provides a detailed, objective comparison of two notable phenylurea herbicides: 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron, and Monuron. Both compounds share a similar core structure and mechanism of action but exhibit key differences in their efficacy, physicochemical properties, and toxicological profiles. This analysis is intended for researchers, scientists, and professionals in the field of agrochemical development.

Chemical Identity and Physicochemical Properties

Monuron and Diuron are both derivatives of phenylurea. Monuron features a p-chlorophenyl group, whereas Diuron possesses a 3,4-dichlorophenyl group. This seemingly minor structural difference significantly influences their properties, including their solubility and partitioning behavior, which in turn affects their environmental fate and biological activity.

Table 1: Physicochemical Properties of Monuron and Diuron

PropertyMonuronDiuron
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethylurea3-(3,4-dichlorophenyl)-1,1-dimethylurea
CAS Number 150-68-5330-54-1
Molecular Formula C₉H₁₁ClN₂OC₉H₁₀Cl₂N₂O
Molecular Weight 198.65 g/mol 233.10 g/mol
Appearance White, crystalline, odorless solidWhite, crystalline, odorless solid
Melting Point 170.5-171.5 °C158-159 °C
Water Solubility 230 mg/L at 25 °C42 mg/L at 25 °C
Vapor Pressure 5 x 10⁻⁷ mmHg at 25 °C0.41 mPa at 50 °C
LogP (Octanol-Water Partition Coefficient) 1.942.6

Mechanism of Action: Inhibition of Photosynthesis

Both Monuron and Diuron exert their herbicidal effects by inhibiting photosynthesis. They act as specific inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, they block the binding site for plastoquinone (B1678516) (QB). This blockage interrupts the electron flow, halting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of the electron transport chain also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in plant cell death.

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_inhibition Inhibition by Phenylurea Herbicides P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (Plastoquinone) QA->QB Cytb6f Cytochrome b6f QB->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH Herbicide Monuron / Diuron Herbicide->QB Inhibition

Figure 1. Mechanism of action of Monuron and Diuron as inhibitors of Photosystem II.

Comparative Performance and Efficacy

While both herbicides are effective, studies have indicated differences in their potency. A comparative study on their effectiveness as aquatic herbicides rated Diuron as more effective than Monuron. However, this increased efficacy is also associated with higher toxicity to aquatic life. For terrestrial applications, both are used for pre- and post-emergence control of broadleaf and grassy weeds in various crops. Diuron is noted for its long residual activity in the soil, providing extended weed control.

Toxicology Profile

The toxicological profiles of Monuron and Diuron present notable differences. Both are considered to have low acute toxicity to mammals via oral and dermal routes. However, chronic exposure to Diuron has raised concerns, with the EPA classifying it as a "known/likely" human carcinogen.

Table 2: Acute Toxicological Data for Monuron and Diuron

ParameterMonuronDiuron
Acute Oral LD₅₀ (rat) ~3700 mg/kg3400 mg/kg
Acute Dermal LD₅₀ (rabbit) >2500 mg/kg>2000 mg/kg
Carcinogenicity Suspected carcinogenKnown/likely human carcinogen

Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors in their overall risk assessment. Diuron is moderately persistent in soil, with a half-life that can range from 30 to 365 days, typically around 90 days. It has a moderate potential to leach into groundwater. Monuron is also persistent in soil and has a high potential to leach into groundwater. The degradation of Diuron in the environment can lead to the formation of 3,4-dichloroaniline, a metabolite that is more toxic and also persistent.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is a standard method for determining the herbicidal efficacy (e.g., ED₅₀ - the effective dose that causes a 50% response) of compounds like Monuron and Diuron.

  • Plant Cultivation: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or controlled environment chamber.

  • Herbicide Application: Apply a range of concentrations of Monuron and Diuron, prepared as appropriate formulations (e.g., wettable powders), to the plants at a specific growth stage (e.g., 2-4 leaf stage). A control group receiving no herbicide treatment is included.

  • Experimental Conditions: Maintain the treated plants under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 21 days), assess the plants for injury, which can include visual ratings, plant height, and fresh or dry weight.

  • Data Analysis: Analyze the data using a dose-response model to calculate the ED₅₀ value for each herbicide.

G cluster_workflow Whole-Plant Dose-Response Bioassay Workflow A Plant Cultivation (Target Weed Species) C Herbicide Application (Specific Growth Stage) A->C B Herbicide Preparation (Varying Concentrations) B->C D Incubation (Controlled Environment) C->D E Data Collection (Visual Assessment, Biomass) D->E F Data Analysis (ED50 Calculation) E->F

Figure 2. Workflow for a whole-plant dose-response bioassay.

Photosynthesis Inhibition Assay (Floating Disc Method)

This is a rapid bioassay to demonstrate the inhibition of photosynthesis.

  • Leaf Disc Preparation: Cut small discs from the leaves of a suitable plant (e.g., spinach).

  • Infiltration: Infiltrate the leaf discs with a bicarbonate solution to provide a source of CO₂ and remove gases from the intercellular spaces, causing them to sink.

  • Treatment: Place the sunken discs in solutions containing different concentrations of Monuron or Diuron. A control solution without herbicide is also prepared.

  • Light Exposure: Expose the solutions to a light source.

  • Observation: Record the time it takes for the leaf discs to float to the surface. Floating is a result of oxygen production from photosynthesis. Inhibition of photosynthesis will delay or prevent floating.

Conclusion

Both this compound (Diuron) and Monuron are effective phenylurea herbicides that function by inhibiting Photosystem II. Diuron generally exhibits higher herbicidal efficacy but also presents greater toxicity to non-target aquatic organisms and has been classified as a likely human carcinogen. Monuron, while also a potent herbicide, is considered obsolete in some regions and is a suspected carcinogen. The choice between these or alternative herbicides for research and development purposes should consider not only their efficacy on target weeds but also their broader toxicological and environmental impacts. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other herbicidal compounds.

Validating "1-(3,4-Dichlorophenyl)urea" as a Specific Photosystem II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron or DCMU, with other photosystem II (PSII) inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of PSII Inhibitor Potency

The efficacy of a PSII inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of a biological process by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the IC50 values for Diuron and other common PSII inhibitors from various studies.

InhibitorChemical ClassTarget Species/SystemIC50 Value (Molar)Reference(s)
This compound (Diuron/DCMU) PhenylureaPea thylakoids7-8 x 10⁻⁸ M[1]
Aphanocapsa 6308 membranes6.8 x 10⁻⁹ M
Tropical benthic microalgae1.6-3.3 x 10⁻⁸ M[2]
Atrazine TriazineAphanocapsa 6308 membranes8.8 x 10⁻⁸ M
Tropical benthic microalgae1.3-6.2 x 10⁻⁷ M[2]
Freshwater phytoplankton-[3]
Terbuthylazine TriazinePea thylakoids1-2 x 10⁻⁷ M[1]
Metribuzin TriazinonePea thylakoids1-2 x 10⁻⁷ M[1]
Bentazon BenzothiadiazinonePea thylakoids>10⁻⁶ M[1]
Metobromuron PhenylureaPea thylakoids>10⁻⁶ M[1]

Note: IC50 values can vary depending on the experimental conditions, such as the organism or preparation used, light intensity, and temperature.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

PSII inhibitors, including Diuron, act by interrupting the photosynthetic electron transport chain within the thylakoid membranes of chloroplasts. Specifically, they bind to the D1 protein of the PSII complex, at or near the binding site of the secondary quinone acceptor, QB. This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation.

PSII_Inhibition cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light (hν) O2 O₂ + 4H⁺ QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- (Plastoquinone pool) PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADPH NADPH PSI->NADPH e- Inhibitor This compound (Diuron/DCMU) Inhibitor->QB Binds to D1 protein, blocking electron flow H2O 2H₂O H2O->P680 e- NADP NADP⁺ + H⁺ Chlorophyll_Fluorescence_Workflow A Sample Preparation (e.g., isolated chloroplasts) B Dark Adaptation (20-30 min) A->B C Inhibitor Incubation (Varying [Diuron]) B->C D PAM Fluorometer Measurement C->D E Measure Minimal Fluorescence (F₀) D->E Weak modulated light F Apply Saturating Pulse E->F G Measure Maximal Fluorescence (Fₘ) F->G High-intensity light H Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ G->H I Data Analysis (Determine IC₅₀) H->I Oxygen_Evolution_Workflow A Oxygen Electrode Calibration B Sample Addition to Chamber (with buffer and electron acceptor) A->B C Measure Dark Respiration B->C Dark D Measure Light-Induced O₂ Evolution C->D Light On E Inject Diuron Solution D->E F Measure Inhibited O₂ Evolution E->F G Calculate % Inhibition F->G H Data Analysis (Determine IC₅₀) G->H

References

A Comparative Guide to Phenylurea Herbicides in Research: 1-(3,4-Dichlorophenyl)urea and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron, with other prominent phenylurea herbicides. This class of herbicides is widely utilized in agricultural and non-agricultural settings for the control of broadleaf and grassy weeds. Their primary mode of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[1][2][3] This document synthesizes experimental data to compare the performance, environmental fate, and toxicological profiles of Diuron and its alternatives, offering a valuable resource for researchers in weed science, environmental chemistry, and herbicide development.

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides act by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[1] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic process.[1] This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and subsequent cellular damage, ultimately resulting in plant death.[1][2]

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA QA PSII->QA Light QB QB (Plastoquinone Binding Site) QA->QB Electron Transfer Cytb6f Cytochrome b6f QB->Cytb6f ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase NADPH NADPH Cytb6f->NADPH ATP ATP ATP_Synthase->ATP Phenylurea Phenylurea Herbicides Phenylurea->Inhibition Inhibition->QB Inhibition caption Mechanism of Photosystem II Inhibition by Phenylurea Herbicides

Caption: Mechanism of Photosystem II Inhibition by Phenylurea Herbicides

Comparative Performance: Herbicidal Efficacy

The efficacy of phenylurea herbicides is often quantified by the effective dose required to cause a 50% reduction in plant growth (ED50). These values can vary depending on the weed species, environmental conditions, and application method.

HerbicideChemical StructureTarget Weed SpeciesED50 (g/ha)Reference
This compound (Diuron) N'-(3,4-Dichlorophenyl)-N,N-dimethylureaBroadleaf and grassy weedsVaries (e.g., ~70% control of total weeds at specific rates)[4]
Linuron (B1675549) N'-(3,4-Dichlorophenyl)-N-methoxy-N-methylureaBroadleaf and grassy weedsVaries[3]
Monuron N'-(4-Chlorophenyl)-N,N-dimethylureaBroadleaf and grassy weedsVaries[5]
Isoproturon (B30282) N'-(4-Isopropylphenyl)-N,N-dimethylureaAnnual grasses and broadleaf weedsVaries[3]
Metoxuron N'-(3-Chloro-4-methoxyphenyl)-N,N-dimethylureaBroadleaf weedsVaries[1]

Environmental Fate and Degradation

The persistence and mobility of phenylurea herbicides in the environment are critical factors in their overall risk assessment. These properties are influenced by factors such as soil type, organic matter content, microbial activity, and the chemical structure of the herbicide.

HerbicideSoil Half-life (DT50)Soil Sorption Coefficient (Koc)Primary Degradation PathwayKey MetabolitesReference
This compound (Diuron) 30 - 365 days400 - 480N-demethylation, hydrolysis3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), this compound (DCPU), 3,4-dichloroaniline (B118046) (3,4-DCA)[6][7]
Linuron 30 - 150 days~400N-demethoxylation, N-demethylation, hydrolysis1-(3,4-dichlorophenyl)-3-methylurea, this compound, 3,4-dichloroaniline[6][8]
Monuron < 30 - 166 days~150-400N-demethylation, hydrolysis1-(4-chlorophenyl)-3-methylurea, 1-(4-chlorophenyl)urea, 4-chloroaniline[2]
Isoproturon VariesVariesN-demethylation, ring hydroxylation3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline[6][9]
Metoxuron VariesVariesN-demethylation1-(3-chloro-4-methoxyphenyl)-3-methylurea, 3-chloro-4-methoxyaniline[8]

Experimental Protocols

Whole-Plant Pot Bioassay for Herbicide Efficacy (ED50 Determination)

This protocol outlines a standardized method for determining the herbicidal efficacy of phenylurea compounds in a controlled greenhouse environment.

G cluster_workflow Experimental Workflow: Whole-Plant Pot Bioassay A 1. Seed Germination & Seedling Growth (e.g., 2-4 leaf stage) B 2. Herbicide Application (Range of doses + Control) A->B C 3. Incubation (Controlled greenhouse conditions, e.g., 21 days) B->C D 4. Data Collection - Visual injury assessment (0-100%) - Harvest and dry above-ground biomass C->D E 5. Data Analysis - Generate dose-response curve - Calculate ED50 value D->E caption Workflow for a whole-plant pot bioassay.

Caption: Workflow for a whole-plant pot bioassay.

Methodology:

  • Plant Preparation: Seeds of the target weed species are sown in pots containing a standard potting mix and grown in a greenhouse under controlled temperature, humidity, and light conditions.[10][11]

  • Herbicide Application: Once the seedlings reach a specific growth stage (e.g., 2-4 true leaves), they are treated with a range of herbicide concentrations.[1] A control group is treated with a solution lacking the herbicide.[1]

  • Incubation: The treated plants are returned to the greenhouse and observed for a set period (e.g., 21 days).[1]

  • Data Collection: At the end of the incubation period, visual injury is assessed on a scale of 0% (no effect) to 100% (plant death). The above-ground biomass is then harvested, dried in an oven, and weighed.[1]

  • Data Analysis: A dose-response curve is generated by plotting the percentage reduction in biomass against the herbicide dose. The ED50 value is then calculated from this curve using a suitable statistical model (e.g., log-logistic).[12][13]

Chlorophyll (B73375) a Fluorescence Measurement for PSII Inhibition

This protocol describes a rapid and non-destructive method to assess the inhibition of Photosystem II by phenylurea herbicides.

G cluster_workflow Experimental Workflow: Chlorophyll Fluorescence Measurement A 1. Plant Treatment (Apply herbicide to leaves or whole plant) B 2. Dark Adaptation (Minimum 30 minutes to open all PSII reaction centers) A->B C 3. Fluorescence Measurement (Using a portable fluorometer, e.g., OJIP test) B->C D 4. Data Analysis - Determine Fv/Fm ratio - Compare treated vs. control to calculate % inhibition C->D caption Workflow for chlorophyll fluorescence measurement.

Caption: Workflow for chlorophyll fluorescence measurement.

Methodology:

  • Sample Preparation: Isolate thylakoid membranes from the plant tissue of interest.[14]

  • Herbicide Treatment: Add varying concentrations of the phenylurea herbicide to the thylakoid suspension.[14]

  • Measurement: Use a chlorophyll fluorometer to measure the fluorescence induction kinetics (e.g., the OJIP transient). This technique measures the change in chlorophyll fluorescence upon illumination, which reflects the redox state of QA.[14][15]

  • Data Analysis: Inhibition of electron transport from QA to QB results in a characteristic increase in fluorescence yield. The data is analyzed to determine the concentration of herbicide that causes 50% inhibition of PSII activity (IC50).[14]

Conclusion

This compound (Diuron) remains a widely studied and effective phenylurea herbicide. However, a comprehensive understanding of its performance in relation to other phenylurea herbicides is crucial for informed research and development. This guide provides a comparative framework based on available experimental data, highlighting the similarities and differences in their efficacy, environmental persistence, and degradation pathways. The provided experimental protocols offer standardized methodologies for the evaluation of these and other novel herbicidal compounds. Further research focusing on direct comparative studies under varied environmental conditions will continue to enhance our understanding of this important class of herbicides.

References

Ecotoxicity Profile: A Comparative Analysis of Diuron and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ecotoxicity of the widely used herbicide Diuron (B1670789) and its principal degradation products: 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (DCA). This document summarizes key experimental data, outlines methodologies for ecotoxicity testing, and visualizes the chemical degradation and toxicological pathways.

Data Presentation: Ecotoxicity Comparison

The following table summarizes the acute and chronic toxicity data for Diuron and its degradation products across different trophic levels. It is important to note that while extensive data is available for Diuron, there is a comparative scarcity of standardized ecotoxicological data for its metabolites, particularly for a direct comparison across the same species under identical test conditions.

CompoundTest OrganismTrophic LevelEndpointValue (mg/L)Exposure TimeReference
Diuron Scenedesmus subspicatusAlgaeEC50 (growth rate)0.01972 hours[1]
Scenedesmus subspicatusAlgaeNOEC0.00046 - 0.005172 hours[2]
Daphnia magnaInvertebrateLC501 - 2.548 hours[3][4]
Daphnia magnaInvertebrateNOEC (survival)0.09621 days[2]
Oncorhynchus mykiss (Rainbow Trout)FishLC503.596 hours[3]
Oncorhynchus mykiss (Rainbow Trout)FishLC506.7 - 14.7-[2]
Oncorhynchus mykiss (Rainbow Trout)FishNOEC0.4128 days[2]
DCPMU Raphidocelis subcapitataAlgae-Toxicological level of concern: 7.1 µg/L-[5]
Danio rerio (Zebrafish)Fish-Induced CAT, inhibited AChE120 hours[6]
DCPU ---Classified as low to no risk-[7]
DCA Danio rerio (Zebrafish)FishLC502.796 hours[8]
Danio rerio (Zebrafish)FishEC501900-[8]
Danio rerio (Zebrafish)Fish-Reduced length, caused bradycardia120 hours[6]

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% response in a test population. LC50 (Median Lethal Concentration) is the concentration that is lethal to 50% of the test population. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no statistically significant adverse effect is observed. Data for degradation products on standard test organisms like Daphnia magna and Oncorhynchus mykiss are limited in the reviewed literature.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results.

1. Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae, such as Selenastrum capricornutum (now known as Raphidocelis subcapitata).

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over a period of 72 hours.

  • Procedure:

    • Prepare a nutrient-rich growth medium and inoculate with a starting concentration of algal cells.

    • Introduce a range of concentrations of the test substance to the algal cultures in triplicate. A control group with no test substance is also maintained.

    • Incubate the cultures under constant fluorescent illumination and temperature (typically 21-24°C).

    • Measure the algal biomass (e.g., by cell counts, chlorophyll (B73375) fluorescence) at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value, which is the concentration that causes a 50% reduction in either the growth rate or the yield compared to the control.

2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to invertebrates, commonly the water flea Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Place a specified number of daphnids (e.g., 20) in test chambers containing the test solution at different concentrations. A control group in clean water is included.

    • Maintain the test chambers at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

    • After 24 and 48 hours, observe the daphnids and record the number that are immobilized (i.e., unable to swim).

  • Endpoint: The main endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

3. Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish, often using species like the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to the test substance in a graded series of concentrations for a 96-hour period.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Expose groups of fish to at least five concentrations of the test substance in a geometric series. A control group is maintained in clean water.

    • The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Mandatory Visualization

Diuron primarily degrades in the environment through a process of N-demethylation followed by hydrolysis of the urea (B33335) bond, leading to the formation of DCPMU, DCPU, and ultimately the more persistent and often more toxic 3,4-dichloroaniline (DCA).

Diuron_Degradation Diuron Diuron (N-(3,4-dichlorophenyl)-N',N'-dimethylurea) DCPMU DCPMU (N-(3,4-dichlorophenyl)-N'-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (N-(3,4-dichlorophenyl)urea) DCPMU->DCPU N-demethylation DCA DCA (3,4-dichloroaniline) DCPU->DCA Hydrolysis

Figure 1: Simplified degradation pathway of Diuron.

The following diagram illustrates a typical workflow for assessing the ecotoxicity of a chemical substance according to OECD guidelines.

Ecotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (Diuron or Degradation Product) StockSolution Preparation of Stock Solution TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations Algae Algal Culture (OECD 201) TestConcentrations->Algae Daphnia Daphnia magna (OECD 202) TestConcentrations->Daphnia Fish Fish (OECD 203) TestConcentrations->Fish DataCollection Data Collection (Growth, Immobilization, Mortality) Algae->DataCollection Daphnia->DataCollection Fish->DataCollection EndpointCalculation Endpoint Calculation (EC50, LC50) DataCollection->EndpointCalculation

Figure 2: General workflow for aquatic ecotoxicity testing.

In non-target aquatic organisms, the toxicity of Diuron and its metabolites is not primarily through the inhibition of photosynthesis but is linked to mitochondrial dysfunction and the induction of oxidative stress. This leads to cellular damage and adverse organismal effects.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Effects Compound Diuron & Metabolites Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Leads to CellDamage Cellular Damage (e.g., Lipid Peroxidation) ROS->CellDamage Causes AdverseEffects Adverse Effects (Growth Inhibition, Mortality) CellDamage->AdverseEffects Results in

Figure 3: Conceptual pathway of Diuron-induced toxicity.

Conclusion

The available data indicate that Diuron is highly toxic to aquatic life, particularly to primary producers like algae. While comprehensive and directly comparable data for its degradation products are limited, studies suggest that metabolites, especially DCA, can also exhibit significant toxicity, in some cases greater than the parent compound.[9] The primary mechanism of toxicity in non-target aquatic animals appears to be mitochondrial dysfunction and oxidative stress.[10][11][12] This guide highlights the importance of considering the ecotoxicity of not just the parent herbicide but also its environmental transformation products in risk assessments. Further research is needed to generate a more complete dataset for the degradation products to allow for a more thorough comparative analysis.

References

Cross-Reactivity Profile of 1-(3,4-Dichlorophenyl)urea and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-(3,4-Dichlorophenyl)urea, commonly known as Diuron (B1670789), and its structurally related analogs. While comprehensive protein screening data for Diuron is limited in the public domain, this document summarizes its known primary targets and explores the cross-reactivity of similar phenylurea compounds to offer insights into potential off-target effects and alternative applications.

Overview of this compound (Diuron)

This compound, or Diuron, is a well-established herbicide widely used for broad-spectrum weed control.[1][2] Its primary mechanism of action in plants is the inhibition of photosynthesis.[3] Specifically, Diuron binds to the D1 protein within Photosystem II, obstructing the electron transport chain and ultimately leading to plant death.[3] In non-plant organisms, toxicological studies have indicated that Diuron and its metabolites can affect mitochondrial function.[4]

Comparative Cross-Reactivity Data

Direct, large-scale kinase or protein profiling of Diuron is not extensively documented in publicly available literature. However, studies on structurally similar phenylurea compounds provide valuable insights into potential cross-reactivity. The following table summarizes the known targets of Diuron and the identified targets of its analogs.

CompoundPrimary/Known Target(s)Off-Target(s)/Cross-ReactivityIC50/Activity DataOrganism/SystemReference(s)
This compound (Diuron) Photosystem II (D1 protein)Mitochondrial respiratory chainNot specifiedPlants, Human cells[3][4]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) Not specifiedAMP-activated protein kinase (AMPK)IC50: 1.2 - 2.4 µM (in various lung cancer cell lines)Human lung cancer cells[5][6]
Glutathione S-transferase (GST)Inhibition of activity observedHuman lung cancer cells[5][6]
Cyclin-dependent kinase 2 (CDK2), CDK4, Cyclin A, Cyclin B1, Cyclin E1Inhibition of expressionHuman lung cancer cells[5][6]
1,3-Disubstituted ureas (General Class) Not specifiedp38 Mitogen-activated protein kinase (p38 MAPK)Potent inhibition reportedHuman[7]
c-RafPotent inhibition reportedHuman[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_plant Diuron's Primary Mechanism in Plants Light Light Photosystem II Photosystem II Light->Photosystem II Electron Transport Chain Electron Transport Chain Photosystem II->Electron Transport Chain Initiates Diuron Diuron D1 Protein D1 Protein Diuron->D1 Protein Binds to D1 Protein->Photosystem II Component of D1 Protein->Electron Transport Chain Inhibits Photosynthesis Photosynthesis Electron Transport Chain->Photosynthesis Drives Plant Growth Plant Growth Electron Transport Chain->Plant Growth Inhibited Photosynthesis->Plant Growth Sustains

Caption: Diuron's inhibitory effect on the photosynthetic pathway in plants.

G cluster_mammalian Potential Pathway of Diuron Analogs in Mammalian Cells Diuron_Analog 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) AMPK AMPK Diuron_Analog->AMPK Activates GST GST Diuron_Analog->GST Inhibits CDKs_Cyclins CDK2, CDK4, Cyclins Diuron_Analog->CDKs_Cyclins Inhibits Expression mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell Cycle Arrest Cell Cycle Arrest AMPK->Cell Cycle Arrest Promotes Apoptosis Apoptosis AMPK->Apoptosis Induces Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Cycle Progression Cell Cycle Progression CDKs_Cyclins->Cell Cycle Progression

Caption: Inferred signaling pathway of Diuron analogs in mammalian cells.

G Start Start Compound_Preparation Prepare Compound Stock Solution (e.g., 10 mM in DMSO) Start->Compound_Preparation Serial_Dilution Create Serial Dilutions Compound_Preparation->Serial_Dilution Incubation_Inhibitor Pre-incubate Kinase with Compound Serial_Dilution->Incubation_Inhibitor Kinase_Reaction_Setup Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Kinase_Reaction_Setup->Incubation_Inhibitor Initiate_Reaction Initiate Reaction with ATP Incubation_Inhibitor->Initiate_Reaction Incubation_Reaction Incubate at 30°C Initiate_Reaction->Incubation_Reaction Stop_Reaction_Detect Stop Reaction and Detect Signal (e.g., Luminescence) Incubation_Reaction->Stop_Reaction_Detect Data_Analysis Data Analysis and IC50 Determination Stop_Reaction_Detect->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound. This protocol is based on luminescence-based detection of ADP production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., this compound)

  • Protein kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is recommended.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the protein kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

While this compound (Diuron) is primarily known for its potent inhibition of Photosystem II in plants, the cross-reactivity profiles of its structural analogs suggest that the phenylurea scaffold may interact with various mammalian proteins, including kinases such as AMPK, p38 MAPK, and c-Raf, as well as other enzymes like GST. These findings open avenues for further investigation into the potential therapeutic applications or off-target effects of Diuron and related compounds. Researchers and drug development professionals are encouraged to conduct comprehensive screening assays to fully characterize the selectivity profile of these molecules. The provided experimental protocol offers a standardized method for such evaluations.

References

Literature review on the comparative toxicity of phenylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative toxicity of four key phenylurea herbicides: Diuron, Linuron, Isoproturon, and Chlortoluron. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes the primary mechanism of action.

Phenylurea herbicides are a widely used class of chemical compounds for pre- and post-emergence control of broadleaf and grassy weeds in agriculture. Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[1] While effective for weed management, their persistence in the environment and potential for off-target toxicity raise concerns for non-target organisms, including mammals. This guide provides a comparative overview of the toxicity profiles of four prominent phenylurea herbicides: Diuron, Linuron, Isoproturon, and Chlortoluron, based on available experimental data.

Mammalian Toxicity

The acute oral toxicity of phenylurea herbicides in mammals is generally considered to be low to moderate. Chronic exposure, however, has been associated with various adverse effects, including impacts on the hematopoietic system, liver, and spleen.

Table 1: Comparative Acute Oral Toxicity of Phenylurea Herbicides in Mammals (LD50)

HerbicideSpeciesSexLD50 (mg/kg bw)Reference
Diuron Rat-3400[2]
Rat->2000[2]
Rabbit->2000[3]
Linuron RatM & F2600 (2122-3185)[4]
Rat-1200 - 1500[5]
Rabbit-2250[5]
Isoproturon Rat-1826 - 3600[6]
Mouse-3350[7]
Chlortoluron Rat->10000[8]
Mouse->10000[8]

Table 2: Comparative Chronic Toxicity of Phenylurea Herbicides in Mammals (NOAEL/LOAEL)

HerbicideSpeciesDurationNOAELLOAELEffects Observed at LOAELReference
Diuron Rat2 years1 mg/kg/day10 mg/kg/dayHemolytic anemia, compensatory hematopoiesis, changes in spleen, bone marrow, and urinary bladder.[9]
Dog2 years0.625 mg/kg/day3.12 mg/kg/dayAbnormal blood pigment, reduced red blood cell count, hematocrit, and hemoglobin.[3]
Linuron Dog1 year0.77 mg/kg/day3.5 mg/kg/dayHematological effects (increased met- and sulfhemoglobin levels).[4]
Rat2 generations0.77 mg/kg/day5.8 mg/kg/dayDecreased pup weight.[4]
Isoproturon Rat2 years3.1 mg/kg bw/d-Carcinogenic activity at higher doses.[10]
Dog90 days-100 mg/kg of dietIncreased liver weight, toxic hemolytic anemia, Heinz body formation.[6]
Chlortoluron Rat2 years5 mg/kg bw/day-Marked depression in body weight gain at higher doses.[8]
Mouse2 years11.3 mg/kg bw/day500 mg/kg of dietIncreased concentration of albumin in males.[8]

Ecotoxicity

Phenylurea herbicides exhibit varying degrees of toxicity to aquatic organisms. Algae are particularly sensitive due to the herbicides' direct impact on photosynthesis.

Table 3: Comparative Aquatic Toxicity of Phenylurea Herbicides

HerbicideSpeciesTest DurationEndpointValue (mg/L)Reference
Diuron Scenedesmus subspicatus (Algae)72 hoursEC50 (growth)0.019[11]
Daphnia magna (Crustacean)48 hoursLC501 - 2.5[12]
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC506.7[11]
Linuron Scenedesmus subspicatus (Algae)72 hoursErC500.021-
Daphnia magna (Crustacean)48 hoursEC500.22-
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC503.4-
Isoproturon Phaeodactylum tricornutum (Diatom)-EC500.01[10]
Daphnia magna (Crustacean)48 hoursEC5066[10]
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC5019[10]
Chlortoluron Selenastrum capricornutum (Algae)72 hoursErC500.02-
Daphnia magna (Crustacean)48 hoursEC50>100-
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50>100-

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides disrupt photosynthesis by binding to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[13] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[14] The interruption of electron flow leads to the production of reactive oxygen species, which cause cellular damage and ultimately lead to plant death.[1]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_Herbicide P680 P680 Pheo Pheophytin P680->Pheo e- O2 O₂ + 4H⁺ QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Blocked) Herbicide Phenylurea Herbicide Herbicide->QB_site Binds and Inhibits Light Light Energy (Photon) Light->P680 H2O 2H₂O H2O->P680 4e-

Figure 1: Phenylurea herbicides block the electron transport chain in Photosystem II.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized tests conducted according to guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results across different laboratories.

Acute Oral Toxicity Testing (based on OECD Guideline 401/420/423/425)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.

G start Test Substance Preparation (in appropriate vehicle) dosing Single Oral Gavage to Fasted Animals (e.g., rats) start->dosing observation Observation Period (Typically 14 days) dosing->observation endpoints Record Mortality, Clinical Signs, Body Weight observation->endpoints necropsy Gross Necropsy of all animals observation->necropsy calculation LD50 Calculation (Statistical Analysis) necropsy->calculation

Figure 2: General workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Typically, young adult rats of a single sex are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. A range of dose levels is used across different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to daphnids (e.g., Daphnia magna).

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours is determined.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test assesses the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Species: Common test species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Endpoint: Mortality is the primary endpoint.

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of algae.

Methodology:

  • Test Organisms: Exponentially growing cultures of a selected algal species (e.g., Scenedesmus subspicatus) are used.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance for 72 hours under constant illumination and temperature.

  • Endpoint: The inhibition of growth is measured by determining the algal biomass (e.g., cell count or fluorescence) at the end of the exposure period.

  • Data Analysis: The EC50 (the concentration that causes a 50% reduction in growth) is calculated.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. It is not a substitute for a comprehensive risk assessment. The toxicity values presented can vary depending on the specific experimental conditions.

References

Navigating the Inhibition of Photosynthesis: A Comparative Guide to Alternatives for 1-(3,4-Dichlorophenyl)urea (DCMU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chemical compounds used to inhibit photosynthesis, with a focus on alternatives to the widely used 1-(3,4-Dichlorophenyl)urea, commonly known as DCMU or diuron (B1670789). This document outlines the performance of various inhibitors, supported by experimental data, and provides detailed methodologies for key experimental protocols.

Introduction to Photosynthesis Inhibition at Photosystem II

A significant number of herbicides act by interrupting the photosynthetic electron transport chain, a critical process for converting light energy into chemical energy.[1] The primary target for many of these inhibitors is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2] this compound (DCMU) is a potent and specific inhibitor of PSII.[3] It functions by blocking the plastoquinone (B1678516) (QB) binding site on the D1 protein subunit of PSII, thereby halting electron flow.[2][3] This guide explores several alternative compounds that share a similar mechanism of action, providing researchers with a toolkit of inhibitors for various experimental needs.

These inhibitors are broadly categorized into chemical families such as phenylureas, triazines, and triazinones.[1] While they all target the QB binding niche on the D1 protein, subtle differences in their binding sites and affinities can be exploited for specific research applications.[4][5]

Comparative Performance of Photosystem II Inhibitors

The efficacy of different PSII inhibitors can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher affinity for the target site and thus greater inhibitory potency. The following table summarizes the IC50 values for DCMU and several of its alternatives, as determined by measuring the inhibition of 2,6-dichlorophenolindophenol (DPIP) photoreduction in isolated pea thylakoid membranes.[2]

Compound Chemical Class IC50 (Molar) Reference
Diuron (DCMU)Phenylurea7.18 x 10⁻⁸[2]
MetobromuronPhenylurea1.15 x 10⁻⁶[2]
TerbuthylazineTriazine1.89 x 10⁻⁷[2]
MetribuzinTriazinone1.12 x 10⁻⁷[2]
BentazonBenzothiadiazinone3.11 x 10⁻⁶[2]

Mechanism of Action: Targeting the D1 Protein

The primary mechanism of action for DCMU and its alternatives is the disruption of electron transport at the QB binding site of the D1 protein within the PSII reaction center.[2][3] This binding is competitive with plastoquinone, the native electron acceptor. The binding pocket for these inhibitors is formed by several amino acid residues of the D1 protein.[6] Different classes of herbicides interact with distinct, though sometimes overlapping, regions within this pocket.[4]

For instance, triazine herbicides, such as atrazine (B1667683) and terbuthylazine, are known to interact significantly with the serine residue at position 264 (Ser264) of the D1 protein.[4] In contrast, phenylurea herbicides like DCMU and diuron form hydrogen bonds with the histidine residue at position 215 (His215).[2][4] These specific interactions are crucial for their inhibitory activity.

Below is a diagram illustrating the signaling pathway of photosynthetic electron transport and the sites of inhibition by different classes of herbicides.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) cluster_inhibitors Inhibitors P680 P680 Pheo Pheophytin P680->Pheo e⁻ P680_excited P680* P680->P680_excited Light (hν) QA QA Pheo->QA e⁻ QB_site QB Site (D1 Protein) QA->QB_site e⁻ PQ_pool Plastoquinone Pool QB_site->PQ_pool e⁻ Mn_cluster Oxygen Evolving Complex (Mn-cluster) Mn_cluster->P680 e⁻ O2 O₂ + 4H⁺ H2O 2H₂O H2O->Mn_cluster light DCMU DCMU (Ureas) DCMU->QB_site Binds near His215 (Blocks e⁻ transport) Atrazine Atrazine (Triazines) Atrazine->QB_site Binds near Ser264 (Blocks e⁻ transport)

Caption: Inhibition of Photosystem II electron transport by DCMU and Atrazine.

Experimental Protocols

Accurate assessment of photosynthetic inhibition requires robust experimental methodologies. The following sections detail three common techniques used to quantify the effects of inhibitors on Photosystem II activity.

Chlorophyll (B73375) a Fluorescence Measurement

Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity.[7] The polyphasic fluorescence rise (OJIP transient) is particularly informative for locating the site of inhibition within the electron transport chain.[8]

Experimental Workflow:

Chlorophyll_Fluorescence_Workflow A Plant Material Preparation (e.g., leaf discs, isolated chloroplasts) B Dark Adaptation (e.g., 20-30 minutes) A->B C Incubation with Inhibitor (Varying concentrations) B->C D Measurement with Fluorometer (e.g., HandyPEA) C->D E Record OJIP Transient D->E F Data Analysis (Calculate Fv/Fm, PIabs, etc.) E->F G Determine IC50 F->G

Caption: Workflow for measuring photosynthesis inhibition using chlorophyll fluorescence.

Detailed Protocol:

  • Sample Preparation: Isolate chloroplasts from fresh plant material (e.g., spinach leaves) or use whole leaf discs.

  • Dark Adaptation: Place the samples in complete darkness for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.[8]

  • Inhibitor Treatment: Incubate the dark-adapted samples with a range of inhibitor concentrations. Include a control with no inhibitor.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA) to measure the chlorophyll fluorescence induction curve (OJIP transient).[8]

  • Data Analysis: From the OJIP curve, determine key parameters such as:

    • F0: Minimum fluorescence

    • Fm: Maximum fluorescence

    • Fv/Fm = (Fm - F0) / Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII damage or inhibition.

    • PIabs: Performance Index, a sensitive indicator of overall photosynthetic performance.

  • IC50 Determination: Plot the percentage of inhibition of a chosen parameter (e.g., Fv/Fm) against the logarithm of the inhibitor concentration. The IC50 is the concentration that causes 50% inhibition.

Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the water-splitting activity of PSII.[9] Inhibition of electron transport downstream of water oxidation will lead to a decrease in oxygen production.

Experimental Workflow:

Oxygen_Evolution_Workflow A Isolate Chloroplasts B Prepare Reaction Mixture (Buffer, artificial electron acceptor) A->B C Add Inhibitor (Varying concentrations) B->C D Place in Oxygen Electrode Chamber C->D E Illuminate with Saturating Light D->E F Measure Rate of Oxygen Evolution E->F G Calculate IC50 F->G

Caption: Workflow for measuring photosynthesis inhibition via oxygen evolution.

Detailed Protocol:

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh plant tissue.

  • Reaction Setup: Prepare a reaction buffer containing an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the chloroplast suspension in the reaction buffer.

  • Oxygen Measurement: Place the suspension in the chamber of a Clark-type oxygen electrode or a similar oxygen sensor.[10]

  • Illumination: After a brief dark incubation, illuminate the sample with saturating light to induce photosynthesis.

  • Rate Calculation: Record the change in oxygen concentration over time to determine the rate of oxygen evolution.

  • IC50 Determination: Calculate the percent inhibition of the oxygen evolution rate for each inhibitor concentration relative to the control. Determine the IC50 value from a dose-response curve.

Thermoluminescence Measurement

Thermoluminescence (TL) is a technique that measures light emitted from a sample upon heating after it has been exposed to light at a low temperature.[11] The resulting "glow curve" provides information about the redox state of PSII components. The presence of a PSII inhibitor alters the glow curve in a characteristic way.[12]

Experimental Workflow:

Thermoluminescence_Workflow A Sample Preparation (e.g., thylakoid membranes) B Incubation with Inhibitor A->B C Low-Temperature Illumination (e.g., single flash at -10°C) B->C D Heating in Darkness C->D E Record Thermoluminescence (Glow Curve) D->E F Analyze Glow Curve Peaks (e.g., B-band and Q-band) E->F

Caption: Workflow for analyzing PSII inhibitors using thermoluminescence.

Detailed Protocol:

  • Sample Preparation: Use isolated thylakoid membranes.

  • Inhibitor Treatment: Incubate the thylakoids with the desired concentration of the inhibitor.

  • Illumination: Cool the sample to a low temperature (e.g., -10°C) and expose it to a short, saturating flash of light to induce charge separation in PSII.

  • Heating and Detection: In the dark, warm the sample at a constant rate (e.g., 1°C/s) and measure the emitted light using a sensitive photomultiplier tube.

  • Data Analysis:

    • In control samples, a prominent TL band, the "B-band," appears at around 30°C, resulting from the recombination of the S2/S3 states of the oxygen-evolving complex with QB-.

    • In the presence of a PSII inhibitor that blocks electron transfer to QB, the B-band is replaced by a "Q-band" at a lower temperature (around 5-10°C), which arises from the recombination of S2 with QA-.[12] The shift from the B-band to the Q-band is a clear indicator of PSII inhibition.

Conclusion

This guide provides a comparative overview of several alternatives to DCMU for the inhibition of photosynthesis at the level of Photosystem II. The choice of inhibitor will depend on the specific research question, the experimental system, and the desired potency. The detailed experimental protocols provided herein offer a starting point for researchers to quantitatively assess the effects of these and other potential inhibitors. By understanding the nuances of their mechanisms of action and employing sensitive detection methods, scientists can continue to unravel the complexities of photosynthesis and develop new tools for agricultural and biotechnological applications.

References

A Comparative Guide on the Reproducibility of "1-(3,4-Dichlorophenyl)urea" Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "1-(3,4-Dichlorophenyl)urea," a compound with diverse biological activities, focusing on the reproducibility of its effects in two primary applications: as a herbicide (commonly known as Diuron) and as a scaffold for anti-cancer drug development. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key pathways, this guide aims to offer an objective resource for evaluating the consistency of research findings and informing future investigations.

Herbicidal Activity: Inhibition of Photosystem II

"this compound," in its formulation as the herbicide Diuron, functions by inhibiting photosynthesis at Photosystem II (PSII). Its efficacy is often compared with other PSII inhibitors. The reproducibility of its herbicidal effects can be assessed by comparing the half-maximal inhibitory concentration (IC50) values for photosynthetic activity across different studies and against various alternatives.

Comparative Efficacy Data: PSII Inhibition

The following table summarizes the IC50 values for Diuron and alternative PSII-inhibiting herbicides from various studies, providing insight into the relative potency and the consistency of these measurements.

HerbicideChemical ClassTest OrganismIC50 (µg/L)Reference
Diuron PhenylureaChaetoceros muelleri4.25[1]
PropazineTriazineChaetoceros muelleri48.6[1]
TebuthiuronPhenylureaChaetoceros muelleri187[1]
Diuron PhenylureaFreshwater Phytoplankton~1-10 (effective concentration)[2]
AtrazineTriazineFreshwater Phytoplankton~10-100 (effective concentration)[2]
IsoproturonPhenylureaFreshwater Phytoplankton~1-10 (effective concentration)[2]
Diuron PhenylureaChlorella vulgarisGrowth seriously affected at 0.1 µM (~23.3 µg/L)[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, test organisms, and endpoint measurements across studies.[4] The data suggests that Diuron is a potent PSII inhibitor, with its efficacy being consistently reported.

Experimental Protocols

1. Determination of Photosynthetic Inhibition using Chlorophyll (B73375) Fluorescence Assay

This method provides a rapid and non-invasive way to measure the effect of herbicides on photosynthetic electron transport.[1][5][6]

  • Test Organism: A suitable algal species (e.g., Chlorella vulgaris, Selenastrum capricornutum) or isolated chloroplasts.

  • Herbicide Preparation: Prepare stock solutions of the herbicides in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.

  • Incubation: Expose the test organism to a range of herbicide concentrations for a defined period (e.g., 30 minutes to 24 hours) under controlled light and temperature conditions.

  • Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters. The maximal PSII quantum yield (Fv/Fm) is a common parameter used to quantify the inhibition of PSII.

  • Data Analysis: Plot the percentage of inhibition of Fv/Fm against the logarithm of the herbicide concentration. The IC50 value is calculated from the resulting dose-response curve using non-linear regression.

2. Whole-Plant Herbicide Efficacy Bioassay

This assay assesses the overall herbicidal effect at the organismal level.

  • Plant Material: Grow a susceptible weed species (e.g., oat, Avena sativa) in pots under controlled greenhouse conditions.

  • Herbicide Application: Apply the herbicides at various doses to the plants at a specific growth stage (e.g., 2-3 leaf stage). Include an untreated control group.

  • Evaluation: After a set period (e.g., 21 days), assess the herbicidal efficacy. This can be done through visual injury ratings (0% = no effect, 100% = complete death) or by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Express the biomass data as a percentage of the untreated control. The GR50 (50% growth reduction) or ED50 (50% effective dose) is calculated by fitting a dose-response curve to the data.

Experimental Workflow: Herbicide Efficacy Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Plant Growth Plant Growth Application Application Plant Growth->Application Herbicide Dilution Herbicide Dilution Herbicide Dilution->Application Chlorophyll Fluorescence Chlorophyll Fluorescence Application->Chlorophyll Fluorescence Biomass Measurement Biomass Measurement Application->Biomass Measurement IC50/GR50 Calculation IC50/GR50 Calculation Chlorophyll Fluorescence->IC50/GR50 Calculation Biomass Measurement->IC50/GR50 Calculation G Dichlorophenyl_Urea Dichlorophenyl Urea (e.g., COH-SR4) AMPK AMPK Dichlorophenyl_Urea->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Treatment Cell Treatment Cell_Culture->Cell_Treatment Compound_Dilution Compound Dilution Compound_Dilution->Cell_Treatment MTT_Assay MTT Assay (Viability) Cell_Treatment->MTT_Assay Western_Blot Western Blot (Signaling) Cell_Treatment->Western_Blot IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation Pathway_Analysis Pathway Analysis Western_Blot->Pathway_Analysis

References

Phenylurea Compounds: A Comparative Guide to Quantitative Structure-Activity Relationships (QSAR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea compounds. It summarizes key findings, presents experimental data in structured tables, and outlines the methodologies behind the research.

Phenylurea derivatives are a versatile class of compounds exhibiting a wide range of biological activities, including anticancer, herbicidal, and antimalarial properties. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective molecules. QSAR studies provide a powerful computational tool to achieve this by correlating variations in the physicochemical properties of compounds with their biological activities.

This guide delves into various QSAR models developed for different biological targets of phenylurea compounds, offering a comparative analysis of the molecular descriptors that govern their activity.

Comparative QSAR Data of Phenylurea Derivatives

The following tables summarize quantitative data from several QSAR studies on phenylurea compounds, highlighting the key molecular descriptors influencing their biological activity and the statistical quality of the developed models.

Table 1: QSAR Models for Anticancer Phenylurea Derivatives

Biological Target/Cell LineKey Molecular DescriptorsStatistical ParametersReference
Tubulin PolymerizationLipophilicity (ClogP), Steric (Molar Refractivity)Not specified in abstract[1]
MCF-7 (Breast Cancer)Lipophilic (π), Electronic (Etot), Steric (CMR, Es)r = 0.922, F = 16.953[2]
MOLT-3 (Leukemia)Ionization PotentialNot specified in abstract[3]
HuCCA-1 (Cholangiocarcinoma)High Ionization PotentialNot specified in abstract[3]
A549 (Lung Cancer)Radial Distribution Function (related to dimethoxyphenyl group)Not specified in abstract[3]
HepG2 (Liver Cancer)Low HOMO EnergyNot specified in abstract[3]

Table 2: QSAR Models for Herbicidal Phenylurea Compounds

Biological ActivityKey Molecular DescriptorsStatistical ParametersReference
Transformation by Pure CulturesLipophilicityNot specified in abstract[4]
Transformation by Mixed CulturesAdsorption Distribution CoefficientsNot specified in abstract[4]
Chemical/Enzymatic HydrolysisElectronic PropertiesNot specified in abstract[4]
Transformation in Native SoilEnergy of LUMO, Molar RefractionNot specified in abstract[4]
Antibody Recognition (icELISA)Hydrophobicity (log P), Lowest Unoccupied Molecular Orbital Energy (ELUMO)q² = 0.820 (2D-QSAR), q² = 0.752 (HQSAR)[5][6]
Acetohydroxyacid Synthase (AHAS) InhibitionSteric, Electrostatic, Hydrophobic, H-bond Acceptor FactorsNot specified in abstract[7]

Table 3: QSAR Models for Other Phenylurea Derivatives

Biological ActivityKey Molecular DescriptorsStatistical ParametersReference
Anti-malarial (Plasmodium falciparum)LipophilicityNot specified in abstract[8]
B-RAF Kinase InhibitionSize, Degree of Branching, Aromaticity, PolarizabilityR² = 0.905, Q² = 0.8145 (LS-SVM model)[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the typical protocols employed in the cited QSAR studies.

General QSAR Modeling Protocol:

  • Data Set Selection: A series of phenylurea derivatives with experimentally determined biological activities (e.g., IC50 values) is selected.

  • Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized using computational chemistry software. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal (e.g., cross-validation) and external validation techniques.[10][11]

In Vitro Cytotoxicity Assay (MTT Assay):

This assay is commonly used to assess the anticancer activity of compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the phenylurea compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[2]

Herbicidal Activity Assay (Acetohydroxyacid Synthase - AHAS Inhibition):

  • Enzyme Preparation: AHAS is extracted and purified from a plant source (e.g., Arabidopsis thaliana).[7]

  • Inhibition Assay: The enzyme activity is measured in the presence and absence of the phenylurea compounds. The assay typically follows the conversion of a substrate (e.g., pyruvate) to acetolactate.

  • Detection: The product of the enzymatic reaction is detected, often by conversion to acetoin, which can be colorimetrically quantified.

  • IC50 Calculation: The concentration of the inhibitor required to reduce the enzyme activity by 50% is determined.[7]

Visualizing QSAR and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of a QSAR study and a hypothetical signaling pathway that could be targeted by phenylurea compounds.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Application A Selection of Phenylurea Compound Series C Molecular Structure Generation (2D/3D) A->C B Experimental Biological Activity Data (e.g., IC50) E Data Splitting (Training & Test Sets) B->E D Calculation of Molecular Descriptors C->D D->E F Model Generation (e.g., MLR, PLS) E->F G Internal & External Validation F->G H Interpretation of Model (Key Descriptors) G->H I Prediction of Activity for New Compounds H->I Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS Receptor->RAS Activation Phenylurea Phenylurea Compound RAF RAF (e.g., B-RAF) Phenylurea->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 1-(3,4-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 1-(3,4-Dichlorophenyl)urea, also known as Diuron, is a substituted urea (B33335) herbicide that requires specific handling and disposal protocols due to its hazardous nature. Adherence to these procedures is crucial for regulatory compliance and the well-being of both laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] All handling of the compound, including preparation for disposal, should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is managed by classifying it as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer.[2][3]

Step 1: Waste Collection and Segregation

  • Designated Waste Container : Collect all waste this compound, including residues and contaminated materials, in a dedicated, sealable, and chemically compatible waste container.[1]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1][4] A "Dangerous Waste" label should be affixed as soon as the first waste is added.[1]

  • Segregation : Store the waste container away from incompatible materials, such as strong oxidizing agents.[1] Do not mix urea-based herbicide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Managing Different Forms of Waste

  • Unused or Expired Chemical : The pure chemical compound should be disposed of in its original container if possible, or transferred to a suitable hazardous waste container.[2]

  • Contaminated Labware and Debris : Items such as gloves, pipette tips, and paper towels contaminated with this compound must be collected as solid hazardous waste.[5] Place these materials in a designated, lined container.[6] For spill cleanup, contain the spill with absorbent materials like sand or vermiculite, and then collect the material in a sealed container for disposal as hazardous waste.[7]

  • Empty Chemical Containers :

    • Thoroughly empty the container.

    • Triple-rinse the container with a suitable solvent (e.g., water, if the residue is soluble).

    • Collect the first rinse as hazardous waste.[3] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]

    • After rinsing and air-drying, deface the original label and dispose of the container as directed by your institution's EHS guidelines. Some regulations may still require the rinsed container to be disposed of as hazardous waste.[2]

Step 3: Arranging for Final Disposal

  • Contact EHS : When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution.[1]

  • Professional Disposal : The disposal of this compound must be conducted by a licensed hazardous waste contractor or at an approved waste disposal facility.[7] Your institution's EHS office will manage the collection and final disposal process.

Quantitative Data Summary

For a clear understanding of the hazardous nature of this compound, the following table summarizes key quantitative data.

ParameterValueSignificance
Oral LD50 (Rat) 8,471 mg/kgIndicates toxicity upon ingestion.
Reportable Quantity (RQ) 100 poundsThe amount that, if released, must be reported to the appropriate federal, state, or local agencies.
Water Solubility 42 mg/L (at 298 K)Low water solubility, indicating potential for persistence in the environment.[8]
Soil Half-life 1 month - 1 yearDemonstrates high persistence in soil.
Experimental Protocol: Decontamination of Herbicide Residues

In cases of spills or to ensure the complete removal of residues from surfaces, a decontamination step using activated charcoal can be employed. This is particularly relevant for substituted urea herbicides like Diuron.

Materials:

  • Activated charcoal (carbon)

  • Water

  • Appropriate PPE (gloves, goggles, lab coat)

  • Scrub brush or cloth

  • Collection container for waste

Procedure:

  • Prepare a slurry of activated charcoal and water. The consistency should be paste-like.

  • Apply the slurry to the contaminated surface area.

  • Allow the slurry to remain in contact with the surface for a sufficient period (e.g., 15-30 minutes) to allow for adsorption of the herbicide residue.

  • Scrub the area gently to ensure thorough contact.

  • Collect the charcoal slurry and contaminated cleaning materials.

  • Dispose of the collected waste as solid hazardous waste, following the procedures outlined above.

This method is effective in reducing herbicide contamination on non-porous surfaces.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_identification Waste Identification cluster_streams Waste Streams cluster_procedures Disposal Procedures cluster_final Final Disposal Start Identify Waste Type PureChemical Unused/Expired Chemical Start->PureChemical ContaminatedDebris Contaminated Labware (Gloves, Tips) & Spill Cleanup Start->ContaminatedDebris EmptyContainer Empty Container Start->EmptyContainer CollectPure Collect in Original or Labeled Hazardous Waste Container PureChemical->CollectPure CollectDebris Collect in Labeled Solid Hazardous Waste Container ContaminatedDebris->CollectDebris RinseContainer Triple-Rinse Container EmptyContainer->RinseContainer Segregate Segregate from Incompatible Waste CollectPure->Segregate CollectDebris->Segregate CollectRinsate Collect Rinsate as Liquid Hazardous Waste RinseContainer->CollectRinsate DisposeContainer Dispose of Rinsed Container per EHS Guidelines RinseContainer->DisposeContainer CollectRinsate->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store RequestPickup Request Pickup by Environmental Health & Safety (EHS) Store->RequestPickup FinalDisposal Disposal by Licensed Hazardous Waste Facility RequestPickup->FinalDisposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-(3,4-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3,4-Dichlorophenyl)urea

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
CAS Number 2327-02-8
Molecular Formula C7H6Cl2N2O
Appearance White, odorless, crystalline solid
Hazards Causes serious eye irritation. May cause long lasting harmful effects to aquatic life.[1]
Hazard Identification and Classification

This compound is classified with the following hazards:

  • Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Chronic Aquatic Toxicity (Category 4) : May cause long-lasting harmful effects to aquatic life.[1]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound, especially in its powdered form.[2][3]

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles or chemical safety glasses that conform to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash protection.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands after removal.[5][6] A fully-buttoned lab coat or chemical-resistant clothing is required to prevent skin contact.[5][7][8] For larger quantities or risk of significant exposure, disposable coveralls may be appropriate.[7]
Respiratory Protection If there is a risk of inhaling dust, use a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate filter for particulates (e.g., P99 or ABEK-P2).[1][8] Engineering controls like fume hoods should be the primary method of exposure control.[5]
Footwear Wear closed-toe shoes, and for larger-scale operations, chemical-resistant boots with non-slip soles are recommended.[3][9]

Operational Plan for Handling

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal a Review SDS b Don Appropriate PPE a->b c Work in a Ventilated Area b->c d Weigh and Handle as Powder c->d e Avoid Dust Formation d->e f Decontaminate Work Area e->f g Remove PPE Correctly f->g h Wash Hands Thoroughly g->h i Collect Waste in Labeled Container h->i j Store Waste Appropriately i->j k Arrange for Hazardous Waste Pickup j->k

Caption: Logical workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Collection and Storage

  • Container : Collect waste this compound in a clearly labeled, sealable, and compatible waste container.[5]

  • Labeling : Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[5]

  • Storage : Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Procedure

  • Method : This material and its container must be disposed of as hazardous waste.[1] The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[8] Do not allow the product to enter drains or surface water.[8]

  • Empty Containers : Handle contaminated packaging in the same way as the substance itself. Completely emptied packages may be eligible for recycling, depending on local regulations.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.